Diazald
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethyl-N-nitrosobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZOUIEAHOBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058827 | |
| Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |
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Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline] | |
| Record name | p-Tolylsulfonylmethylnitrosamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS | |
| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000479 [mmHg] | |
| Record name | p-Tolylsulfonylmethylnitrosamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER | |
CAS No. |
80-11-5, 102832-11-1 | |
| Record name | N-Methyl-N-nitroso-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-11-5 | |
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| Record name | p-Tolylsulfonylmethylnitrosamide | |
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| Record name | Diazald | |
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| Record name | Diazald | |
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| Record name | Benzenesulfonamide, N,4-dimethyl-N-nitroso- | |
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| Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |
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| Record name | N-methyl-N-nitrosotoluene-4-sulphonamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 102832-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3089966LA | |
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| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62 °C | |
| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Diazald: A Precursor to Diazomethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diazald, chemically known as N-methyl-N-nitroso-p-toluenesulfonamide, serves as a crucial and relatively safe precursor for the in-situ generation of diazomethane, a versatile but highly toxic and explosive methylating agent in organic synthesis.[1] This guide elucidates the fundamental mechanism of action of this compound, provides detailed experimental protocols for the generation of diazomethane, and presents relevant data in a structured format for ease of comparison.
Mechanism of Action: Base-Catalyzed Elimination
The primary function of this compound is to generate diazomethane through a base-catalyzed elimination reaction.[1][2] This process is typically carried out by treating this compound with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent system.[1][2] The reaction proceeds through a two-step elimination mechanism.
The reaction is initiated by the attack of a hydroxide ion on the methyl group's hydrogen, which is acidic due to the electron-withdrawing nature of the adjacent nitrosamine and tosyl groups. This is followed by a rearrangement and subsequent elimination to yield diazomethane and the p-toluenesulfonate salt as a byproduct.[1] The diazomethane is typically co-distilled with a low-boiling solvent like diethyl ether as it is formed.[1]
References
Diazald: A Comprehensive Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazald, with the IUPAC name N,4-dimethyl-N-nitrosobenzenesulfonamide, is a pale yellow crystalline solid widely utilized in organic synthesis.[1] It is most recognized as a stable and convenient precursor for the in-situ generation of diazomethane, a versatile but hazardous reagent.[2][3] This technical guide provides an in-depth overview of the core chemical properties and solubility characteristics of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key processes through logical diagrams.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | N,4-dimethyl-N-nitrosobenzenesulfonamide | [1][4] |
| Synonyms | This compound, N-Methyl-N-nitroso-p-toluenesulfonamide | [1][2][4][5] |
| CAS Number | 80-11-5 | [5] |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][3] |
| Molecular Weight | 214.24 g/mol | [1][3] |
| Appearance | Pale yellow crystalline powder | [1][4] |
| Melting Point | 61-62 °C | [1][3] |
| Boiling Point | Not available (decomposes) | |
| Density | Not available |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Negligible | [1][4][6] |
| Ethanol | Soluble | [6][7] |
| Diethyl Ether | Soluble | [6][7] |
| Petroleum Ether | Soluble | [6][7] |
| Benzene | Soluble | [6][7] |
| Chloroform | Soluble | [6][7] |
| Carbon Tetrachloride | Soluble | [6][7] |
| Acetone | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound using a standard laboratory apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
The observed melting range is then compared to the literature value.
Generation of Diazomethane from this compound
Objective: To safely generate a solution of diazomethane from this compound for use in organic synthesis. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
Methodology:
-
A two-phase system is prepared, typically consisting of an aqueous solution of a strong base (e.g., potassium hydroxide) and an organic solvent in which this compound is soluble (e.g., diethyl ether).[3]
-
The reaction vessel is equipped with a dropping funnel and a condenser.
-
A solution of this compound in the organic solvent is added dropwise from the dropping funnel to the stirred, heated biphasic mixture.[3]
-
Upon contact with the base, this compound undergoes an elimination reaction to generate diazomethane.
-
The volatile diazomethane co-distills with the organic solvent and is collected in a cooled receiving flask.
-
The resulting diazomethane solution is a yellow color and should be used immediately without storage.
Logical Relationships and Reaction Pathways
This compound's primary significance lies in its role as a precursor to diazomethane. Diazomethane is a potent methylating agent that can react with various functional groups present in biological macromolecules, such as carboxylic acids on proteins or nucleobases in DNA. This methylation can alter the structure and function of these biomolecules.
The diagram above illustrates the two-stage process: the chemical conversion of this compound to diazomethane, followed by the reaction of diazomethane with a generic biomolecule containing an acidic proton, resulting in its methylation. The mechanism of methylation by diazomethane typically involves the protonation of diazomethane by the acidic proton of the substrate, followed by a nucleophilic attack of the resulting conjugate base on the methyl group, with the liberation of nitrogen gas.[8][9]
Conclusion
This compound serves as a critical reagent in organic chemistry, primarily as a safe and efficient source of diazomethane. Its well-defined chemical properties and predictable solubility behavior in organic solvents facilitate its use in various synthetic applications. Understanding these core characteristics is essential for its effective and safe handling in research, and drug development settings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H10N2O3S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pure.mpg.de [pure.mpg.de]
- 8. homework.study.com [homework.study.com]
- 9. Mechanism of the diazomethane alkylation of a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comprehensive Technical Guide to the Safe Handling of Diazald®
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely used precursor for the in-situ generation of diazomethane, a versatile but highly toxic and explosive methylating agent.[1][2] This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures required when working with this compound®.
Hazard Identification and Quantitative Data
This compound® itself is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties to mitigate potential dangers.
GHS Classification:
-
Self-reactive substance (Type C)[3]
-
Acute toxicity, Oral (Category 5)[3]
-
Skin irritation (Category 2)[3]
-
Eye irritation (Category 2A)[3]
-
Skin sensitization (Category 1)[3]
-
Specific target organ toxicity - single exposure (Category 3)[3]
Signal Word: Danger[3]
Hazard Statements:
-
H242: Heating may cause a fire.[3]
-
H303: May be harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The following table summarizes key quantitative data for this compound®:
| Property | Value | Source(s) |
| Molecular Formula | CH₃C₆H₄SO₂N(CH₃)NO | |
| Molecular Weight | 214.24 g/mol | [4] |
| CAS Number | 80-11-5 | [4] |
| Melting Point | 61-62 °C | [4] |
| Storage Temperature | Recommended refrigerated for prolonged storage. | [1] |
| Decomposition Temperature | May begin to self-heat and spontaneously ignite at temperatures above 40°C. | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Fume Hood: All work involving this compound® and the generation of diazomethane must be conducted in a properly functioning chemical fume hood.[1][5]
-
Ventilation: Adequate exhaust ventilation should be in place where dust may be formed.[3]
-
Safety Shield: Use a blast shield during diazomethane distillations to protect the researcher.[5]
-
Dedicated Glassware: Use only flame-polished or Clear-Seal® joint glassware specifically designed for diazomethane generation to avoid explosions initiated by rough surfaces.[1][6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required. A face shield is also recommended.[5][7]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal techniques.[3][7] Double gloving is recommended.[5]
-
Lab Coat: A lab coat, long pants, and closed-toed footwear must be worn.[5]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7]
-
-
Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask of type N95 (US) is a form of personal protective equipment.[7]
Experimental Protocols for Safe Handling
The following protocols outline the necessary steps for safely handling this compound® from receipt to disposal.
Storage and Handling:
-
Store this compound® in a tightly closed, brown bottle in a cool, dry, and well-ventilated area away from incompatible substances, heat, and sources of ignition.[1][7] For prolonged storage, refrigeration is recommended.[1]
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[7]
Diazomethane Generation from this compound® (Example Protocol):
Warning: The generation of diazomethane should never be performed by an inexperienced individual or when working alone.[5] This is a representative procedure and should be adapted based on the specific scale and experimental requirements.
-
Preparation:
-
Assemble the dedicated, flame-polished glassware for diazomethane generation within a chemical fume hood and behind a safety shield.[1][5]
-
In the reaction vessel, dissolve potassium hydroxide (5 g) in water (8 mL) and add 95% ethanol (10 mL).[1][5]
-
Prepare a solution of this compound® (5.0 g) in ether (45 mL) in a separatory funnel.[1][5]
-
-
Reaction:
-
Distillation and Collection:
-
Completion and Quenching:
-
Once the this compound® solution has been completely added, slowly add an additional 10 mL of ether to the reaction vessel and continue the distillation until the distillate is colorless.[1][5]
-
Any unused diazomethane should be quenched by slowly adding acetic acid until the yellow color disappears.[8]
-
Spill and Waste Disposal:
-
Spills: In the event of a small spill inside a chemical fume hood, close the sash and allow it to evaporate. For larger spills, evacuate the area, activate the fire alarm, and call for emergency assistance.[5] Do not attempt to handle large spills of diazomethane solutions.[5]
-
Waste Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Leave chemicals in their original containers and do not mix with other waste. Contaminated glassware should be left in the fume hood for at least a day before being carefully cleaned.[5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound®.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3] Wear a self-contained breathing apparatus and full protective gear.[7]
Logical Workflow for Handling this compound®
The following diagram illustrates the logical progression of safety precautions when working with this compound®.
Caption: Workflow for Safe Handling of this compound®.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. westliberty.edu [westliberty.edu]
- 4. This compound 99 80-11-5 [sigmaaldrich.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. pure.mpg.de [pure.mpg.de]
- 7. This compound(80-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
Technical Guide: Diazald as a Precursor for the In Situ Generation of Diazomethane
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive substance.[1][2][3] All operations involving its synthesis and use must be conducted by trained personnel in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate personal protective equipment, including heavy gloves and safety goggles.[1][4][5] Glassware with scratches, sharp edges, or ground-glass joints must be avoided to prevent detonation; specialized kits with fire-polished or Clear-Seal® joints are strongly recommended.[2][3][5] Diazomethane should be generated for immediate use and should never be stored.[5][6]
Overview of the Synthesis
The generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald®, is a widely adopted laboratory method for producing ethereal solutions of this versatile C1 building block.[3][7] The reaction involves the base-mediated decomposition of this compound®, typically using potassium hydroxide (KOH) in a biphasic ether/water system, often with an alcohol or a co-solvent like 2-(2-ethoxyethoxy)ethanol (Carbitol) to facilitate the reaction.[1][4][8] The volatile diazomethane is then co-distilled with ether and collected in a cooled receiving flask for immediate use in subsequent chemical transformations, such as esterification of carboxylic acids, Arndt-Eistert homologation, or cyclopropanation reactions.[3][7]
Reaction Stoichiometry and Yield
The quantitative aspects of a typical laboratory-scale diazomethane generation from this compound® are summarized below. The yield can vary based on the efficiency of the distillation and collection process.
| Reagent/Product | Formula | Molar Mass ( g/mol ) | Typical Amount (mmol) | Typical Mass/Volume | Role | Expected Yield (mmol) | Expected Yield (mg) |
| This compound® | C₈H₁₀N₂O₃S | 214.24 | 23.3 | 5.0 g | Precursor | N/A | N/A |
| Potassium Hydroxide | KOH | 56.11 | 89.1 | 5.0 g | Base | N/A | N/A |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~170 | 10 mL | Co-solvent | N/A | N/A |
| Water | H₂O | 18.02 | 444 | 8 mL | Solvent for Base | N/A | N/A |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Variable | 45-200 mL | Reaction & Distillation Solvent | N/A | N/A |
| Diazomethane | CH₂N₂ | 42.04 | N/A | N/A | Product | 16.6 - 21.4 | 700 - 900 |
Table compiled from data in reference[4].
Detailed Experimental Protocol
This protocol is a representative procedure for the generation of approximately 17-21 mmol of diazomethane.[4] It is imperative to use specialized, scratch-free glassware designed for this purpose.
3.1 Apparatus Setup
-
Assemble the diazomethane generation apparatus in a fume hood behind a safety shield. The apparatus typically consists of a two-neck reaction flask, a dropping funnel, and a distillation condenser leading to a receiving flask.[4][6]
-
Ensure all glass joints are of the Clear-Seal® or fire-polished type; do not use standard ground-glass joints.[3][5]
-
Place the reaction flask in a water bath capable of maintaining a temperature of 65-70°C.[6]
-
Cool the receiving flask in a dry ice/isopropanol bath to approximately -78°C to efficiently trap the diazomethane distillate.[4][6]
3.2 Reagent Preparation and Reaction
-
In the reaction flask, prepare a solution of potassium hydroxide (5 g) in water (8 mL) and add 95% ethanol (10 mL).[4]
-
Gently heat the flask in the water bath to 65°C to dissolve the KOH.[6]
-
In a separate flask, dissolve this compound® (5.0 g, 23.3 mmol) in approximately 45 mL of diethyl ether.[4]
-
Transfer the this compound®/ether solution to the dropping funnel attached to the reaction flask.[4]
3.3 Generation and Distillation
-
Begin adding the this compound® solution from the dropping funnel to the warm, stirring KOH solution in the reaction flask. The addition should be controlled over a period of about 20-25 minutes.[4][8]
-
The rate of addition should be matched by the rate of distillation of the yellow ether/diazomethane mixture.[4][8]
-
As the yellow diazomethane forms, it will co-distill with the ether and collect in the cooled receiving flask.[4]
-
Once the addition of the this compound® solution is complete, add an additional portion of ether (approx. 40 mL) to the dropping funnel and continue the distillation until the distilling ether is colorless, ensuring all diazomethane has been transferred.[8]
3.4 Post-Generation Handling
-
The resulting yellow ethereal solution in the receiving flask contains diazomethane and is ready for immediate use.[2]
-
To determine the precise concentration, an aliquot can be titrated with a known excess of benzoic acid in cold ether, followed by back-titration of the unreacted acid with standard NaOH.[2][9]
-
Any unused diazomethane and the reaction vessel residue must be quenched safely. Carefully add acetic acid dropwise until the yellow color disappears and nitrogen evolution ceases.[6]
Visualized Pathways and Workflows
4.1 Reaction Mechanism: Base-Mediated Decomposition of this compound®
The reaction proceeds via an elimination mechanism initiated by the hydroxide base.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazomethane - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Storage and Handling of Diazald Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) crystals. Adherence to these protocols is critical to ensure the chemical's stability, minimize safety risks, and maintain its integrity for research and development applications. This compound is a key reagent, primarily used as a precursor for the in-situ generation of diazomethane, and as such, requires careful management.
Storage of this compound Crystals
Proper storage of this compound is paramount to preserving its chemical purity and preventing degradation. The following table summarizes the recommended storage conditions based on available stability data.
Table 1: Recommended Storage Conditions for this compound Crystals
| Parameter | Recommendation | Rationale & Remarks |
| Temperature | Short-term (up to 1 year): Room TemperatureLong-term: Refrigeration (2-8 °C)[1] | This compound is stable at room temperature for at least one year.[1] For prolonged storage, refrigeration is recommended to enhance stability.[1] It is heat-sensitive and may decompose and ignite when stored at temperatures above 40°C. |
| Humidity | Store in a dry place. | The specific relative humidity range is not defined in the literature, but a dry environment is crucial to prevent hydrolysis and degradation. Standard laboratory practices for moisture-sensitive compounds should be followed. |
| Light Exposure | Store in a tightly sealed, opaque container, such as a brown glass bottle.[1] | This compound is light-sensitive. Exposure to light can lead to degradation. |
| Container | Tightly closed container.[1] | Prevents contamination and exposure to atmospheric moisture. |
| Ventilation | Store in a well-ventilated area. | Ensures that in the unlikely event of decomposition or off-gassing, vapors are safely dispersed. |
Stability Profile
This compound is a thermally sensitive compound. Understanding its stability profile is crucial for safe handling and use.
Table 2: Thermal Stability of this compound
| Parameter | Value | Source |
| Melting Point | 59 °C | M.J. F. et al. (2024)[2] |
| Onset of Decomposition | 80 °C | M.J. F. et al. (2024)[2] |
| TD24 (Temperature for 24-hour time to maximum rate under adiabatic decomposition) | 73.33 °C | M.J. F. et al. (2024)[2] |
Chemical Incompatibilities
To prevent hazardous reactions, this compound crystals must be stored separately from incompatible materials.
Table 3: Chemical Incompatibilities of this compound
| Incompatible Material |
| Strong Acids |
| Strong Bases |
| Strong Oxidizing Agents |
| Strong Reducing Agents |
Handling of this compound Crystals
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is a severe skin irritant and a potential sensitizer.
Experimental Protocol: General Laboratory Handling of this compound Crystals
This protocol outlines the standard procedure for weighing and preparing a solution of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, closed-toe shoes, and long pants.
-
Chemical safety goggles that meet ANSI standard Z-87.1 are mandatory.
-
Use chemically resistant gloves (e.g., nitrile). Double gloving is recommended.
-
A face shield is recommended when handling larger quantities.
2. Engineering Controls:
-
All handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[1]
-
The fume hood should have been certified within the last year.
3. Weighing Procedure:
-
Before handling, ensure the work area within the fume hood is clean and free of incompatible materials.
-
Place a calibrated analytical balance inside the fume hood or use a draft shield.
-
Carefully open the this compound container. Avoid creating dust.
-
Use a clean, dry spatula to transfer the desired amount of this compound crystals to a tared weighing boat or directly into the reaction vessel.
-
Close the this compound container tightly immediately after use.
-
Record the weight.
4. Solution Preparation:
-
Add the weighed this compound crystals to the desired solvent in the reaction vessel.
-
According to the Royal Society of Chemistry, this compound is soluble in ether, petroleum ether, benzene, chloroform, carbon tetrachloride, and ethanol.[3]
-
Stir the mixture gently until the crystals are fully dissolved.
5. Spill and Waste Disposal:
-
In case of a small spill within the fume hood, carefully sweep up the solid material with a brush and dustpan and place it in a designated, labeled waste container. Avoid generating dust.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Dispose of this compound waste according to local, state, and federal regulations. It should be treated as hazardous waste.
Logical Workflow for Handling this compound Crystals
The following diagram illustrates the logical workflow for the safe handling of this compound crystals in a laboratory setting.
Caption: Workflow for the safe handling of this compound crystals in a laboratory environment.
First Aid Measures
In case of exposure to this compound, immediate action is required.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
This guide is intended to provide a comprehensive overview of the storage and handling of this compound crystals. It is not a substitute for a thorough understanding of the Material Safety Data Sheet (MSDS) and institutional safety protocols. Always consult the most recent MSDS for this compound before use and adhere to all local, state, and federal regulations.
References
An In-depth Technical Guide to the Thermal Stability of Diazald
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely utilized reagent, primarily as a precursor for the in-situ generation of diazomethane. Despite its utility, this compound is a thermally sensitive compound with the potential for runaway reactions and explosive decomposition. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the thermal stability of this compound, consolidating data from various analytical techniques, detailing experimental protocols, and illustrating key decomposition pathways and analytical workflows.
Introduction
This compound is a pale yellow, crystalline solid with a molecular weight of 214.24 g/mol .[1][2][3][4][5][6] Its primary application lies in the generation of diazomethane, a versatile methylating agent in organic synthesis. However, the inherent thermal instability of the N-nitroso group makes this compound a hazardous substance if not handled with appropriate precautions.[1] This guide aims to provide a detailed technical resource for professionals working with this compound, focusing on its thermal decomposition behavior.
Physicochemical and Thermal Properties
A summary of the key physicochemical and thermal properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [5] |
| Molecular Weight | 214.24 g/mol | [2][3][4][6] |
| Melting Point | 59 - 62 °C | [1][3][5][6][7] |
| Appearance | Pale yellow solid/powder | [1][5] |
| N-NO Bond Dissociation Energy | 33.4 kcal/mol | [1] |
Thermal Stability Analysis: Data and Interpretation
The thermal stability of this compound has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC). These studies provide critical data on the energetic properties and decomposition kinetics of the compound.
Differential Scanning Calorimetry (DSC) Data
DSC is a key technique for assessing the thermal stability of energetic materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition onsets, and enthalpies of decomposition.
The following table summarizes DSC data for this compound obtained at various heating rates. It is important to note that the onset temperature of decomposition is dependent on the heating rate; higher heating rates typically result in higher observed onset temperatures.
| Heating Rate (K/min) | Onset of Melting (°C) | Onset of Decomposition (Tonset) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Source(s) |
| 0.5 | 59 | ~80 | -1153 (average) | [7] |
| 1.0 | Not Reported | Not Reported | -1153 (average) | [7] |
| 2.0 | Not Reported | Not Reported | -1153 (average) | [7] |
| 2.5 | Not Reported | Not Reported | -1153 (average) | [7] |
| 5.0 | Not Reported | Not Reported | -1153 (average) | [7] |
The exothermic decomposition of this compound is significant, with an average energy release of -1153 J/g.[7] The onset of this exothermic event occurs in the region of 80°C, overlapping with its melting endotherm.[7]
Thermogravimetric Analysis (TGA)
While specific TGA data for the thermal decomposition of pure this compound is limited in the readily available literature, the technique is invaluable for understanding mass loss as a function of temperature. For this compound, a TGA experiment would be expected to show a significant mass loss corresponding to its decomposition. One study noted that TGA/MS analysis did not provide further insights into the decomposition mechanism, suggesting a complex fragmentation pattern.[7]
Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry (ARC) is a technique used to simulate a "worst-case" thermal runaway scenario under adiabatic conditions.[8][9][10][11][12] Although specific ARC data for this compound is not widely published, kinetic modeling based on DSC data has been used to predict its behavior under adiabatic conditions. The calculated TD24 (temperature at which the time to maximum rate is 24 hours) for this compound is 73.33 °C, indicating a significant risk of a runaway reaction.[7] Direct experimental validation using ARC is recommended for a more precise assessment.[7]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline generalized experimental protocols for DSC, TGA, and ARC analysis of energetic materials like this compound.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is a standard method for evaluating the thermal properties of energetic materials.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel crucible with a gold-plated copper seal.[7] The use of hermetically sealed crucibles is essential to contain any evolved gases and prevent evaporation.
-
Reference: An empty, sealed high-pressure crucible of the same type.
-
Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 0.5, 1.0, 2.0, 2.5, or 5.0 K/min) to a final temperature well above the decomposition temperature (e.g., 350°C).[7]
-
-
Data Analysis: Determine the onset temperatures of melting and decomposition, peak temperatures, and the enthalpy of decomposition from the resulting thermogram.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a standard method for determining the mass loss of a substance as a function of temperature.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Atmosphere: Inert atmosphere, such as nitrogen or argon, at a consistent flow rate.
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a linear heating rate (e.g., 10 or 20 °C/min) to a final temperature where complete decomposition is expected.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Accelerating Rate Calorimetry (ARC) Protocol
This protocol describes a method for assessing the potential for a thermal runaway reaction under adiabatic conditions.[11]
-
Instrument: An Accelerating Rate Calorimeter.
-
Sample Preparation: A precisely weighed sample of this compound (typically 1-10 g) is placed in a spherical, robust sample bomb made of a non-reactive material (e.g., titanium or stainless steel).
-
Method: The instrument operates in a "heat-wait-search" mode.
-
Heat: The sample is heated to a predetermined starting temperature.
-
Wait: The system holds the temperature constant to achieve thermal equilibrium.
-
Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Mode: The heaters surrounding the sample bomb track the sample's temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the pressure generation profile.[12]
Decomposition Pathway and Experimental Workflows
Thermal Decomposition Pathway of this compound
The thermal decomposition of N-nitrosamides, including this compound, is a complex process. While the base-catalyzed decomposition to form diazomethane is well-understood, the purely thermal decomposition pathway is less defined.[1] It is known that the N-NO bond is the weakest bond in the molecule, with a bond dissociation energy of 33.4 kcal/mol, making its homolytic cleavage a likely initial step.[1]
Based on kinetic modeling of DSC data, the thermal decomposition of this compound has been proposed to follow a two-step consecutive mechanism (A → B → C).[7]
Caption: Proposed two-step thermal decomposition of this compound.
The hazardous decomposition products of this compound upon heating include nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and carbon dioxide.
Experimental Workflow for Thermal Stability Assessment
A logical workflow is essential for a comprehensive thermal stability assessment of a potentially hazardous compound like this compound.
Caption: Workflow for thermal stability assessment of this compound.
Safety, Handling, and Storage
Given its thermal sensitivity, strict safety protocols must be followed when handling and storing this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] It should be kept in a tightly sealed container. For prolonged storage, refrigeration is recommended.[5][13]
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[5]
-
Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.
Conclusion
This compound is a thermally unstable compound that requires careful handling and a thorough understanding of its thermal properties for safe use. This guide has summarized key quantitative data from DSC analysis, which indicates a significant exothermic decomposition with an onset temperature around 80°C. While specific TGA and ARC data are not widely available, kinetic modeling suggests a high potential for a thermal runaway reaction. The provided experimental protocols offer a foundation for researchers to conduct their own thermal stability assessments. The illustrated decomposition pathway and experimental workflow provide a conceptual framework for understanding and investigating the thermal hazards associated with this compound. Adherence to strict safety, handling, and storage guidelines is essential to mitigate the risks associated with this valuable but hazardous reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound 99 80-11-5 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. n-Methyl-n-nitroso-p-toluenesulfonamide, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 10. paralab.pt [paralab.pt]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. belmontscientific.com [belmontscientific.com]
- 13. pure.mpg.de [pure.mpg.de]
A Technical Guide to Diazald: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diazald (N-methyl-N-nitroso-p-toluenesulfonamide), a key reagent in organic synthesis. It details the compound's physicochemical properties, its primary application as a precursor to diazomethane, and provides a comprehensive experimental protocol for this conversion.
Core Properties of this compound
This compound is a pale yellow crystalline solid widely favored for the generation of diazomethane due to its relative stability and handling safety compared to other precursors.[1] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 80-11-5 | |
| Molecular Weight | 214.24 g/mol | |
| Chemical Formula | C₈H₁₀N₂O₃S | [1] |
| Appearance | Light yellow solid/crystals | [1][2] |
| Melting Point | 61-62 °C | [1] |
| Solubility | Insoluble in water; Soluble in ether, petroleum ether, and benzene | [2] |
| Stability | Stable in a brown bottle for several years | [2] |
Generation of Diazomethane from this compound
This compound is primarily used for the synthesis of diazomethane, a versatile but toxic and unstable methylating and cycloaddition agent. The reaction involves a base-catalyzed elimination, typically using potassium hydroxide (KOH) in a biphasic solvent system.[1]
The generation of diazomethane from this compound proceeds through a two-step elimination reaction initiated by a hydroxide base. The process is illustrated below.
References
An In-Depth Technical Guide on the Historical Context of Diazald® in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the historical significance and practical application of N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald®, in the field of organic synthesis. It addresses the evolution of its use as a precursor for diazomethane, a critical but hazardous methylating agent.
Executive Summary
Diazomethane (CH₂N₂) is an exceptionally useful reagent for the methylation of carboxylic acids, phenols, and other acidic compounds, prized for its high reactivity and the clean nature of its reactions, which produce only nitrogen gas as a byproduct.[1][2] However, diazomethane itself is a toxic, explosive, and carcinogenic gas, making its handling and generation a significant challenge in laboratory and industrial settings.[1][3] Historically, a number of precursors were used for its synthesis, but many were themselves unstable or highly toxic. The introduction of this compound by de Boer and Backer in the 1950s marked a pivotal moment, offering a crystalline, stable, and safer solid precursor for the reliable generation of diazomethane.[4][5][6] This development significantly expanded the accessibility and safety of diazomethane-mediated reactions in organic synthesis.
Historical Perspective: The Need for a Safer Precursor
The utility of diazomethane was recognized long before a safe generation method was established. Early precursors, such as N-nitroso-N-methylurea (NMU), were effective but posed substantial risks due to their high toxicity and thermal instability.[3][7] The search for a safer alternative led to the development of N-methyl-N-nitroso-p-toluenesulfonamide.
Key Advantages of this compound over Predecessors:
-
Enhanced Stability: this compound is a crystalline solid with a melting point of 58-62°C, which is significantly more stable than many earlier precursors.[7]
-
Safety in Handling: As a solid, it is less prone to accidental inhalation and is easier to weigh and handle compared to volatile or shock-sensitive compounds.
-
Commercial Availability: Its stability allowed for its widespread commercialization, making it a readily accessible reagent for laboratories worldwide.[7][8]
The introduction of specialized glassware, often featuring flame-polished joints to avoid the sharp edges that could trigger detonation, further enhanced the safety of diazomethane generation from this compound.[1][4][9]
Synthesis and Reaction Mechanisms
Synthesis of this compound®
This compound is synthesized in a two-step process starting from p-toluenesulfonyl chloride. The first step involves the reaction with methylamine to form N-methyl-p-toluenesulfonamide. Subsequent nitrosation, typically using sodium nitrite in an acidic medium like glacial acetic acid, yields the final product, N-methyl-N-nitroso-p-toluenesulfonamide.[4][10]
Generation of Diazomethane from this compound®
Diazomethane is generated from this compound via a base-catalyzed decomposition. The reaction is typically carried out by treating a solution of this compound in a high-boiling point solvent like 2-(2-ethoxyethoxy)ethanol with a concentrated aqueous solution of a strong base, such as potassium hydroxide.[4] The mechanism involves nucleophilic attack of the hydroxide ion on the sulfonamide group, leading to the elimination of diazomethane.
Mechanism of Carboxylic Acid Esterification
The methylation of carboxylic acids with diazomethane is a straightforward acid-base reaction followed by nucleophilic substitution.[2] The carboxylic acid protonates the diazomethane to form a methyldiazonium cation, an excellent leaving group (N₂), and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to form the methyl ester.[2][3]
Quantitative Data
The yield of diazomethane from this compound is consistently high, making it a reliable precursor. The following table summarizes typical yields and reaction conditions.
| Precursor | Moles of Precursor | Base | Solvent System | Temperature (°C) | Yield of Diazomethane (%) | Reference |
| This compound® | 0.1 mol | KOH | Water/2-(2-ethoxyethoxy)ethanol/Ether | 70-75 | 64-69% | [4][5] |
| This compound® | 23 mmol | KOH | Water/Ethanol/Ether | 65 | ~72-93% | [11] |
Experimental Protocols
Protocol for Diazomethane Generation from this compound®
Caution: Diazomethane is toxic and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Use of specialized, flame-polished glassware without ground-glass joints is strongly recommended to minimize the risk of explosion.[4][9]
Apparatus: A distillation apparatus with a dropping funnel, a condenser, and a receiving flask cooled in an ice-salt or dry ice/isopropanol bath.[11]
Reagents:
-
Potassium hydroxide (6.0 g)
-
Water (10 mL)
-
2-(2-ethoxyethoxy)ethanol (35 mL)
-
This compound® (21.4 g, 0.1 mol)
-
Diethyl ether (approx. 150 mL)
Procedure:
-
In the distillation flask, dissolve potassium hydroxide in water, then add the 2-(2-ethoxyethoxy)ethanol and 10 mL of ether.[4]
-
Heat the flask in a water bath to 70-75°C.[5]
-
Dissolve the this compound® in 125 mL of diethyl ether and place this solution in the dropping funnel.
-
Add the this compound® solution dropwise to the heated, stirring base solution over approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation.[4]
-
As the diazomethane co-distills with the ether, a yellow solution will collect in the cooled receiving flask.
-
Once the addition is complete, slowly add an additional 25-50 mL of ether to the distillation flask to ensure all diazomethane has been carried over.[4]
-
Continue distillation until the distillate is colorless. The resulting ethereal solution contains the diazomethane and should be used immediately without storage.
Protocol for the Methylation of a Carboxylic Acid
-
Dissolve the carboxylic acid in a suitable solvent such as diethyl ether in a flask.
-
Cool the flask in an ice bath.
-
Slowly add the freshly prepared ethereal solution of diazomethane with stirring. Addition is continued until the yellow color of diazomethane persists and nitrogen evolution ceases.[1]
-
Allow the reaction to stir for a few minutes after the addition is complete.
-
Quench any excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.[1]
-
The reaction mixture can then be concentrated and the resulting methyl ester purified by standard methods.
Modern Alternatives and Conclusion
While this compound® represented a major advancement in safety, the inherent risks of diazomethane have driven the development of even safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) is now a widely used substitute.[3][12] It is a commercially available solution that is not explosive and can often be used directly for methylations, circumventing the need for in-situ generation.
Despite the advent of newer reagents, the historical importance of this compound® is undeniable. It transformed diazomethane from a specialist's reagent into a broadly accessible tool for organic synthesis, paving the way for countless discoveries in medicinal chemistry, natural product synthesis, and materials science. Its story is a classic example of how reagent and methods development can profoundly impact the field of chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diazomethane - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]
- 7. 80-11-5 | India [ottokemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to Diazomethane Precursors: Diazald in Focus
For Researchers, Scientists, and Drug Development Professionals
Diazomethane (CH₂N₂) is an exceptionally versatile and highly reactive C1 building block in organic synthesis, primarily utilized for the methylation of carboxylic acids, phenols, and other acidic compounds. It also plays a crucial role in cyclopropanation reactions and the Arndt-Eistert homologation of carboxylic acids.[1][2] However, its utility is significantly hampered by its extreme toxicity, carcinogenic nature, and high risk of explosion as a gas and in solution.[3][4] Consequently, the in-situ generation of diazomethane from stable precursors is the standard and recommended laboratory practice.
This technical guide provides an in-depth comparison of common diazomethane precursors, with a particular focus on N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald. We will delve into their chemical properties, safety profiles, and reaction conditions, presenting quantitative data in a comparative format. Detailed experimental protocols for key precursors are also provided, alongside visualizations of reaction mechanisms and experimental workflows to ensure a comprehensive understanding for researchers and professionals in drug development.
Comparison of Common Diazomethane Precursors
The choice of a diazomethane precursor is a critical decision in experimental design, balancing reactivity, safety, and practicality. The most widely used precursors include this compound, N-methyl-N-nitrosourea (NMU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and trimethylsilyldiazomethane (TMS-diazomethane), a safer, non-explosive alternative.[1][5]
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Key Advantages | Key Disadvantages |
| This compound | C₈H₁₀N₂O₃S | 214.24 | Yellow solid | Relatively safe, stable solid, commercially available, good yield.[4][6] | Thermally sensitive (explodes at melting point of ~60°C), requires strong base and heating.[6][7] |
| NMU | C₂H₅N₃O₂ | 103.08 | Pale yellow solid | Original precursor, good atom efficiency.[1][8] | Unstable above 20°C, shock-sensitive, highly toxic.[1] |
| MNNG | C₂H₅N₅O₃ | 147.09 | Pale yellow solid | Can be used with aqueous base.[9] | Mutagenic, toxic.[6] |
| Liquizald | C₈H₁₅N₂O₂ | 171.22 | Liquid | Higher thermal stability than this compound (onset temperature 170°C).[10][11] | Potential for side reactions with the mesityl oxide byproduct.[10] |
| TMS-Diazomethane | (CH₃)₃SiCHN₂ | 114.22 | Greenish-yellow liquid | Non-explosive, commercially available in solution, stable.[5][12] | Highly toxic by inhalation, slower reaction rate than diazomethane.[13][14] |
Table 1: Comparison of Diazomethane Precursors. This table summarizes the key properties and characteristics of common diazomethane precursors.
Reaction Conditions and Yields
The efficiency of diazomethane generation is highly dependent on the precursor and the reaction conditions employed. The following table provides a comparative overview of typical reaction parameters and reported yields.
| Precursor | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| This compound | KOH or NaOH | Ethanol/Water/Ether | 65-70 | 64-69[15] |
| NMU | KOH | Water/Ether | 0-50 | ~65 (microfluidic)[1] |
| MNNG | Aqueous base | - | - | - |
| Liquizald | Base | - | - | - |
| TMS-Diazomethane | (Used directly) | Methanol (for esterification) | Room Temperature | High[14] |
Table 2: Typical Reaction Conditions and Yields for Diazomethane Generation. This table provides a summary of the reaction conditions for generating diazomethane from various precursors.
Experimental Protocols
Safe and efficient generation of diazomethane requires strict adherence to established protocols and the use of appropriate glassware.
Protocol 1: Diazomethane Generation from this compound
This protocol is adapted from established procedures for the small-scale generation of diazomethane.[3][4]
Warning: This procedure must be performed in a well-ventilated fume hood behind a safety shield. Use only flame-polished glassware with no scratches. Avoid ground glass joints.
Reagents and Equipment:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Specialized diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® apparatus) with a condenser and a receiving flask cooled in an ice bath.
-
Teflon-coated stir bar
Procedure:
-
In the reaction flask of the apparatus, prepare a solution of KOH in a mixture of water and ethanol.
-
Heat the solution to 65°C in a water bath to dissolve the KOH.
-
In a separate flask, dissolve this compound in diethyl ether.
-
Set up the distillation apparatus with the receiving flask containing a small amount of ether and cooled to 0°C. The distillation arm should dip below the surface of the ether in the receiving flask.
-
Slowly add the this compound solution to the heated KOH solution in the reaction flask.
-
Diazomethane will co-distill with the ether as a yellow solution. The rate of addition should be controlled to match the rate of distillation.
-
Continue the distillation until the distilling ether is colorless.
-
The resulting ethereal solution of diazomethane should be used immediately and should not be stored.
-
Any unused diazomethane must be quenched by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.
Protocol 2: Diazomethane Generation from N-Methyl-N-nitrosourea (NMU)
This simplified procedure is for small-scale generation and immediate use.[16]
Warning: NMU is unstable and potentially explosive. Handle with extreme care.
Procedure:
-
In a flask, cool a two-phase mixture of 40% aqueous KOH and diethyl ether to 5°C.
-
Slowly add finely powdered NMU in small portions to the cooled and stirred mixture.
-
The yellow ether layer containing diazomethane can be decanted for immediate use.[16]
Visualizing the Chemistry
Mechanism of Diazomethane Generation from this compound
The generation of diazomethane from this compound proceeds via a base-catalyzed elimination reaction.
References
- 1. Diazomethane - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 3. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
step-by-step protocol for diazomethane generation from Diazald.
The synthesis and handling of diazomethane are extremely hazardous procedures and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety equipment. Diazomethane is a potent poison, a carcinogen, and is highly explosive. Due to these significant risks, providing a step-by-step protocol for its generation is not advisable.
Instead, this document will focus on the principles of diazomethane safety, its chemical properties, and the considerations for its use in research, in line with promoting chemical safety and responsible conduct.
Understanding Diazomethane
Diazomethane (CH₂N₂) is a valuable but highly reactive and hazardous reagent used in organic synthesis, primarily for methylation reactions, such as the conversion of carboxylic acids to methyl esters. Its utility is tempered by its significant dangers.
Key Hazards:
-
Toxicity: Diazomethane is a potent poison that can cause severe irritation to the skin, eyes, and respiratory tract. Inhalation can lead to pulmonary edema.
-
Carcinogenicity: It is a suspected human carcinogen.
-
Explosivity: Both gaseous diazomethane and its concentrated solutions are prone to explosive decomposition. This can be initiated by sharp edges (like ground-glass joints), heat, light, or contact with certain metals.
Principles of Safe Handling and Generation
Given the hazards, the generation and use of diazomethane are governed by strict safety principles rather than a simple protocol.
-
Specialized Equipment: Generation is typically performed in dedicated glassware designed to be free of sharp edges or ground-glass joints to minimize the risk of explosion. A blast shield is mandatory.
-
In Situ Generation and Use: Whenever possible, diazomethane should be generated and consumed in the same reaction vessel (in situ) or generated immediately before use and used as a dilute solution. It should never be stored.
-
Controlled Reaction Conditions: The generation reaction, typically involving the base-catalyzed decomposition of a precursor like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide), must be carried out at low temperatures (e.g., in an ice bath) to control the rate of gas evolution and prevent overheating.
-
Proper Quenching: Any excess diazomethane must be safely neutralized (quenched) at the end of a reaction. This is typically done by slowly adding a weak acid, such as acetic acid, until the characteristic yellow color of diazomethane disappears.
Alternative Methylating Agents
Due to the significant risks associated with diazomethane, the scientific community has developed safer alternatives for many applications. Before considering diazomethane, researchers should evaluate if one of the following could be used instead.
| Reagent | Advantages | Disadvantages | Common Applications |
| (Trimethylsilyl)diazomethane (TMS-diazomethane) | Commercially available as a stable solution; less explosive than diazomethane. | Still toxic and requires careful handling. | Esterification of carboxylic acids, methylation of phenols. |
| Trimethylsulfonium hydroxide | A non-gaseous, salt-based reagent. | Can be a strong base, potentially causing side reactions. | Methylation of a wide range of functional groups. |
| Methyl iodide (CH₃I) | A common, powerful methylating agent. | Toxic and a suspected carcinogen. Reactions often require a base. | Sₙ2 reactions, methylation of amines and thiols. |
| Dimethyl sulfate ((CH₃)₂SO₄) | A potent and cost-effective methylating agent. | Highly toxic and carcinogenic. | Industrial-scale methylations. |
Decision-Making for Methylation
The choice of a methylating agent involves a careful risk-benefit analysis. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a methylating agent.
This information is for educational purposes only and is intended to highlight the significant hazards of diazomethane and the importance of considering safer alternatives. It is not a substitute for formal laboratory safety training and established institutional protocols. Always consult with your institution's environmental health and safety department before handling highly hazardous materials.
Application Notes and Protocols for In Situ Generation of Diazomethane Using Diazald
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazomethane (CH₂N₂) is a highly versatile and reactive C1 building block in organic synthesis, primarily used for the methylation of carboxylic acids to form methyl esters, in the Arndt-Eistert homologation of carboxylic acids, and for cyclopropanation of alkenes.[1][2] However, its utility is often overshadowed by its significant safety hazards; diazomethane is extremely toxic, carcinogenic, and potentially explosive.[2][3][4] Due to these risks, it is almost always generated in situ for immediate consumption.[1][5]
This document provides detailed protocols for the safe, laboratory-scale in situ generation of diazomethane from its precursor, Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), a more stable and easily handled solid.[6][7] The procedures outlined are intended for use by trained professionals in a controlled laboratory environment with appropriate safety measures in place.
Safety Precautions: A Critical Overview
WARNING! Diazomethane is a highly toxic and explosive substance. All procedures involving its generation and use must be conducted in a certified chemical fume hood, behind a blast shield.[6][8]
-
Toxicity and Exposure: Diazomethane is a potent poison and a suspected carcinogen.[4][6] Inhalation can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[6] Long-term exposure can lead to sensitization and asthma-like symptoms.[3]
-
Explosion Hazard: Diazomethane can explode without warning, both as a gas and in solution.[6] Detonations can be initiated by rough surfaces (such as ground-glass joints), intense light, certain metals, and heat (temperatures above 100 °C).[1][3][9] It is imperative to use only flame-polished glassware or specialized kits with Clear-Seal® joints.[3][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and impermeable gloves (double-gloving is recommended) when handling this compound® or diazomethane solutions.[4][10]
-
Handling and Storage: this compound® is a severe skin irritant and should be handled with care.[6] While stable at room temperature for about a year, prolonged storage in a refrigerator is recommended.[6] Never store solutions of diazomethane. It should be generated and used immediately.[4][8]
-
Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move the individual to fresh air and seek emergency medical help.[3] Spills should be handled with extreme caution; small spills inside a fume hood can be allowed to evaporate by closing the sash, while larger spills require immediate evacuation and emergency response.[8]
Quantitative Data Summary
The following table summarizes typical quantities and yields for the generation of diazomethane from this compound® using a standard laboratory apparatus.
| Precursor (this compound®) | Base (Potassium Hydroxide) | Solvents | Expected Yield of Diazomethane | Molar Yield (%) | Reference |
| 5.0 g (23.3 mmol) | 2.5 g in 4 mL H₂O | Ether (8 mL), 2-(2-Ethoxyethoxy)ethanol (14 mL) | 700 - 900 mg | 71 - 92% | [6] |
| 5.0 g (23.3 mmol) | 5.0 g in 8 mL H₂O | Ether (45 mL), 95% Ethanol (10 mL) | 700 - 900 mg | 71 - 92% | [6] |
Note: Yields can vary based on the efficiency of the distillation and the specific apparatus used.
Experimental Protocols
Protocol 1: Generation of an Ethereal Solution of Diazomethane
This protocol is adapted from standard procedures for generating a solution of diazomethane in diethyl ether, which may contain small amounts of alcohol.[6]
Materials:
-
This compound® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
95% Ethanol
-
Water (deionized)
-
Dry ice
-
Isopropanol
Equipment:
-
Diazomethane generation apparatus with Clear-Seal® joints (e.g., Aldrich Mini-Diazald® Apparatus)
-
Heating mantle with a water bath
-
Separatory funnel
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Blast shield
Procedure:
-
Apparatus Setup: Assemble the diazomethane generation apparatus inside a chemical fume hood and place a blast shield in front of it. The setup consists of a reaction vessel, a condenser, a separatory funnel, and a receiving flask.
-
Cooling Bath: Prepare a cooling bath for the receiving flask using dry ice and isopropanol (approximately -78 °C).
-
Base Solution: In the reaction vessel, dissolve 5.0 g of potassium hydroxide in 8 mL of water, then add 10 mL of 95% ethanol.
-
This compound® Solution: In a separate flask, dissolve 5.0 g (23.3 mmol) of this compound® in 45 mL of diethyl ether.
-
Assembly Completion: Place the separatory funnel on top of the reaction vessel and charge it with the this compound® solution. Attach the condenser and the cooled receiving flask. Ensure all joints are secure.
-
Reaction Initiation: Heat the reaction vessel to 65 °C using the water bath.
-
Addition of this compound®: Once the reaction mixture is at temperature, begin the dropwise addition of the this compound® solution from the separatory funnel over a period of approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation of the yellow ethereal diazomethane solution.
-
Completion of Distillation: After all the this compound® solution has been added, add an additional 10 mL of diethyl ether to the separatory funnel and continue the distillation until the distilling vapor is colorless.
-
Product: The receiving flask will contain a yellow solution of diazomethane in ether. The expected yield is between 700 mg and 900 mg (16.6 to 21.4 mmol).[6]
-
Quenching and Cleanup: Once the generation is complete, carefully add a few drops of acetic acid to the reaction vessel to quench any remaining diazomethane. All glassware should be left in the fume hood for at least 24 hours before cleaning to ensure complete evaporation of any residual diazomethane.[8]
Protocol 2: Generation of an Alcohol-Free Ethereal Solution of Diazomethane
For reactions sensitive to alcohol, this modified protocol can be used.[6]
Materials:
-
This compound®
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
2-(2-Ethoxyethoxy)ethanol
-
Water (deionized)
Procedure:
-
Follow the same apparatus setup and safety precautions as in Protocol 1.
-
Base and Co-solvent: In the reaction vessel, dissolve 2.5 g of potassium hydroxide in 4 mL of water. To this solution, add 14 mL of 2-(2-ethoxyethoxy)ethanol and 8 mL of diethyl ether.
-
This compound® Solution: Prepare a solution of 5.0 g (23.3 mmol) of this compound® in 45 mL of diethyl ether.
-
Proceed with the reaction, distillation, and cleanup as described in steps 5 through 10 of Protocol 1. The yield of diazomethane will be similar.[6]
Visualized Workflow and Reaction Mechanism
Below are diagrams illustrating the experimental workflow for diazomethane generation and the underlying chemical reaction.
Caption: Workflow for the in situ generation of diazomethane.
Caption: Simplified mechanism of diazomethane formation from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. Diazomethane - Wikipedia [en.wikipedia.org]
- 10. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Generation of Diazomethane from Diazald and Potassium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazomethane (CH₂) is a versatile and widely used reagent in organic synthesis, primarily for the methylation of carboxylic acids, phenols, and other acidic compounds. It is also employed in ring expansion reactions and as a precursor for cyclopropanation. However, diazomethane is highly toxic, explosive, and a suspected carcinogen, necessitating stringent safety protocols during its preparation and handling. This document provides a detailed experimental protocol for the generation of diazomethane from the precursor Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and potassium hydroxide. The procedure described is based on established laboratory methods and emphasizes safety and reproducibility.
Data Presentation
The following table summarizes the typical quantitative data for the generation of diazomethane from this compound®.
| Parameter | Value | Reference |
| Reagents | ||
| This compound® | 5.0 g (23.3 mmol) | [1][2] |
| Potassium Hydroxide (KOH) | 5.0 g (89.1 mmol) | [1][2] |
| Ethanol (95%) | 10 mL | [1][2] |
| Water | 8 mL | [1][2] |
| Diethyl Ether | 45 mL (for this compound® solution) + 10 mL (for final distillation) | [1][2] |
| Reaction Conditions | ||
| Temperature | 65 °C (Water Bath) | [1][2][3] |
| Addition Time of this compound® Solution | 20 minutes | [1][2] |
| Yield | ||
| Approximate Yield of Diazomethane | 700 - 900 mg (16.6 - 21.4 mmol) | [2] |
Experimental Protocols
Safety Precautions:
-
Extreme Hazard: Diazomethane is a highly toxic and explosive gas. This procedure must be performed in a certified chemical fume hood with a blast shield in place.[2][4]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, a face shield, and heavy-duty gloves are mandatory.[1][4]
-
Specialized Glassware: Use only flame-polished glassware specifically designed for diazomethane generation (e.g., Aldrich Mini this compound® apparatus). Avoid any glassware with scratches or ground-glass joints, as these can initiate explosions.[1][5]
-
No Lone Work: Never perform this reaction while working alone.[1]
-
Quenching: Have a solution of acetic acid readily available to quench any excess diazomethane.[1][4]
Apparatus Setup:
A dedicated diazomethane generation apparatus, such as the Aldrich Mini this compound® apparatus, is strongly recommended.[1][2] The setup generally consists of a reaction vessel, a condenser with a cold finger, an addition funnel, and a receiving flask. The receiving flask should be cooled in a dry ice/isopropanol bath to approximately -78 °C.[1][2][3]
Procedure:
-
Preparation of the Base Solution: In the reaction vessel of the diazomethane generation apparatus, dissolve 5.0 g of potassium hydroxide in 8 mL of water. Once dissolved, carefully add 10 mL of 95% ethanol.[1][2]
-
Apparatus Assembly: Assemble the glassware in the fume hood. Fill the cold finger of the condenser with a slurry of dry ice and isopropanol.[2] Place the receiving flask in a dry ice/isopropanol bath.[1][2]
-
Preparation of the this compound® Solution: In a separate flask, dissolve 5.0 g of this compound® in 45 mL of diethyl ether.[1][2]
-
Reaction Initiation: Gently heat the potassium hydroxide solution in the reaction vessel to 65 °C using a water bath.[1][2]
-
Generation and Distillation of Diazomethane: Slowly add the this compound® solution from the addition funnel to the heated potassium hydroxide solution over a period of approximately 20 minutes. The diazomethane generated will co-distill with the diethyl ether. The rate of distillation should roughly match the rate of addition of the this compound® solution.[1][2]
-
Completion of the Reaction: After all the this compound® solution has been added, slowly add an additional 10 mL of diethyl ether to the reaction vessel and continue the distillation until the distillate is colorless.[1][2] The receiving flask will contain a yellow solution of diazomethane in diethyl ether.
-
Quenching and Waste Disposal:
-
Excess Diazomethane: To quench any unreacted diazomethane in the collected solution or in the reaction apparatus, slowly add acetic acid dropwise until the yellow color disappears and gas evolution ceases.[1][4]
-
Reaction Residue: The residual potassium hydroxide solution in the reaction vessel should also be quenched with acetic acid until the yellow color disappears before disposal.[1][4]
-
Contaminated Glassware: Leave all contaminated glassware in the fume hood for at least a day to allow any residual diazomethane to evaporate before cleaning.[1]
-
Visualizations
Caption: Workflow for Diazomethane Generation.
References
Application Notes and Protocols: Methylation of Carboxylic Acids with Diazald-Derived Diazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazomethane (CH₂N₂) is a highly effective and widely used reagent for the methylation of carboxylic acids to their corresponding methyl esters.[1][2] The reaction is characterized by its speed, often occurring instantaneously, and typically results in high, quantitative yields with minimal byproducts.[3][4][5] This makes it an invaluable tool in organic synthesis, particularly in the pharmaceutical industry where esterification can modify a drug's physicochemical properties, such as solubility and bioavailability.
Due to its explosive and toxic nature, diazomethane is almost always generated in situ for immediate consumption.[2] Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a stable, crystalline solid and a common, reliable precursor for the safe generation of diazomethane in a laboratory setting.[1][6] These notes provide detailed protocols for the generation of diazomethane from this compound and its subsequent application in the methylation of carboxylic acids.
Extreme caution must be exercised at all stages of these procedures. Diazomethane is a potent toxin, a carcinogen, and is potentially explosive. [1][7] All work must be conducted in a certified chemical fume hood behind a blast shield.
Safety Precautions
WARNING: A thorough understanding of the hazards associated with this compound and diazomethane is critical before beginning any experimental work. Failure to adhere to safety protocols can result in severe injury or death.
-
Diazomethane (CH₂N₂):
-
Toxicity: Extremely toxic and highly irritating, causing pulmonary edema upon inhalation of high concentrations.[1] Long-term, low-level exposure may lead to sensitization and asthma-like symptoms. It is also a suspected carcinogen.[1][7]
-
Explosion Hazard: Diazomethane can explode without warning, both as a gas and in solution.[1] Detonations can be initiated by rough or sharp surfaces (e.g., ground-glass joints, scratched glassware, metal stir bars with imperfections), direct sunlight, strong artificial light, and high temperatures.[1][7] Do not use ground-glass joints; specialized flame-polished glassware is required.[8]
-
Handling: Always work in a well-ventilated chemical fume hood, behind a blast shield.[8] Never work alone.[8] Prepare only the amount of diazomethane required for the immediate reaction. Storage of diazomethane solutions is strictly forbidden.[8]
-
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide):
-
Toxicity: A severe skin irritant; avoid all contact with skin and eyes.[1][9] May be harmful if inhaled or swallowed.[9]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[9] Handle in a fume hood to avoid dust formation.[9]
-
Storage: Store in a cool, dark place away from heat and sources of ignition.[9][10]
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
In case of a small spill inside a fume hood, close the sash and allow it to evaporate using emergency exhaust.[8] For large spills, evacuate the area, activate the fire alarm, and call for emergency response.[8]
-
For skin contact, flush with large quantities of water for at least 15 minutes; adding soap can help neutralize diazomethane.[8] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[9][10]
-
Reaction Mechanism and Workflow
The process involves two primary stages: the generation of diazomethane from this compound, followed by the methylation of the carboxylic acid.
-
Generation of Diazomethane: this compound reacts with a strong base, such as potassium hydroxide (KOH), in a biphasic ether/water-alcohol solution. The diazomethane formed is volatile and is co-distilled with ether.[11]
-
Methylation of Carboxylic Acid: The carboxylic acid protonates diazomethane in an acid-base reaction. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the protonated diazomethane to yield the methyl ester and stable nitrogen gas (N₂).[2]
The general experimental workflow requires careful setup, execution, and quenching of any excess reagent.
Experimental Protocols
The following protocols are adapted from standard laboratory procedures.[1][7] Quantities can be scaled, but significant increases require a thorough risk assessment.[8]
This protocol uses a Mini-Diazald® apparatus with flame-polished joints to prepare a solution of diazomethane for subsequent reactions.
Apparatus:
-
Mini-Diazald® generation apparatus (or similar glassware with flame-polished joints).
-
Heating mantle and water bath.
-
Receiving flask, cooled in a dry ice/acetone bath (-78 °C).
-
Teflon-coated stir bar.
Reagents:
-
This compound: 5.0 g (23.3 mmol)
-
Potassium Hydroxide (KOH): 5.0 g
-
Ethanol (95%): 10 mL
-
Water: 8 mL
-
Diethyl Ether: 75 mL (45 mL for this compound solution, 30 mL for receiving flask)
Procedure:
-
Setup: Assemble the this compound® apparatus in a fume hood behind a blast shield. Ensure all glassware is free of scratches or chips.
-
Base Preparation: In the reaction flask, dissolve 5.0 g of KOH in a mixture of 8 mL of water and 10 mL of ethanol with gentle stirring. Heat the flask in a water bath to 65 °C.[7]
-
Receiving Flask: Place 30 mL of diethyl ether in the receiving flask and cool it to -78 °C using a dry ice/acetone bath. Position the distillation arm so that the tip is below the surface of the ether.
-
This compound Solution: Dissolve 5.0 g of this compound in 45 mL of diethyl ether in the dropping funnel.
-
Generation: Once the KOH solution is at 65 °C, add the this compound solution from the dropping funnel dropwise over approximately 20-25 minutes. The rate of addition should match the rate of distillation.[1] A characteristic yellow color will appear as the diazomethane/ether solution collects in the receiving flask.
-
Completion: After all the this compound solution has been added, continue the distillation by slowly adding another 15-20 mL of ether to the dropping funnel to ensure all diazomethane is transferred. Stop the distillation when the distillate becomes colorless.
-
Quenching the Apparatus: After cooling the reaction flask, carefully quench any remaining reactant by slowly adding acetic acid until the yellow color disappears and bubbling ceases.[7]
-
The collected ethereal solution of diazomethane is now ready for use in methylation. Its concentration can be determined via titration if required, but it should be used immediately.
This protocol generates diazomethane in one chamber and allows it to react directly with the carboxylic acid in an outer chamber, minimizing handling of the diazomethane solution.[1]
Apparatus:
-
Two-chamber diazomethane generation apparatus.
-
Syringe for base addition.
Reagents:
-
Carboxylic Acid (e.g., 4-methoxybenzoic acid): 0.465 g (0.300 mmol)
-
This compound: 0.367 g (1.71 mmol)
-
2-(2-Ethoxyethoxy)ethanol (Carbitol): 1.0 mL
-
Potassium Hydroxide (KOH), 37% aqueous solution: ~1.5 mL
-
Diethyl Ether: 3.0 mL
Procedure:
-
Setup: In the outer tube of the apparatus, dissolve the carboxylic acid (0.465 g) in diethyl ether (3.0 mL).
-
In the inner tube, add this compound (0.367 g) and Carbitol (1.0 mL).
-
Assemble the two parts of the apparatus, ensuring a tight seal. Place the lower part of the outer tube in an ice bath (0 °C).
-
Generation and Reaction: Once the apparatus has cooled, slowly inject the 37% aqueous KOH solution (~1.5 mL) dropwise through the septum into the inner tube containing the this compound.
-
Gently swirl the apparatus by hand to mix the reactants in the inner tube. Be careful not to spill the contents of the inner tube into the outer tube.
-
The generated yellow diazomethane gas will diffuse into the outer chamber and react with the carboxylic acid. The reaction is complete when the yellow color of diazomethane in the ether solution fades, or upon cessation of N₂ gas evolution.
-
Quenching: Once the reaction is complete, carefully unseal the apparatus in the fume hood. Quench any excess diazomethane by slowly adding a few drops of acetic acid until the yellow color is gone.
-
The resulting ether solution contains the methyl ester, which can be isolated using standard workup procedures.
Data Presentation
The methylation of carboxylic acids with diazomethane is generally a high-yielding reaction. Yields are often reported as quantitative (>99%), especially on an analytical scale.[4]
Table 1: Representative Yields for Carboxylic Acid Methylation
| Carboxylic Acid Substrate | Product | Reported Yield | Reference |
| Benzoic Acid | Methyl Benzoate | Quantitative | [3] |
| Abietic Acid | Methyl Abietate | 94% | [12] |
| Oleic Acid | Methyl Oleate | 96% | [12] |
| Boc-D-Ser(Bzl)-OH | O-Bn-N-Boc-D-Ser-OMe | 100%* | |
| Various Natural Acids | Corresponding Methyl Esters | >98% | [11] |
*Note: Some cited yields were achieved using the safer alternative (trimethylsilyl)diazomethane, which reacts via a similar mechanism and demonstrates the high efficiency of diazoalkane methylations.[12]
Table 2: Time-Course Conversion of Benzoic Acid to Methyl Benzoate
The following data illustrates the rapid nature of the reaction.
| Time (minutes) | Moles of Methyl Benzoate Formed |
| 1.0 | 1.33E-04 |
| 5.0 | 6.09E-04 |
| 10.0 | 8.01E-04 |
| 20.0 | 1.14E-03 |
| 40.0 | 1.48E-03 |
| 60.0 | 1.62E-03 |
Data adapted from a study on diazomethane derivatization.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Solved A Diazomethane reacts instantaneously with carboxylic | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
Arndt-Eistert Reaction Protocol Using Diazald: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the Arndt-Eistert reaction is a powerful tool for the one-carbon homologation of carboxylic acids. This application note provides a detailed protocol for performing the Arndt-Eistert reaction, with a specific focus on the safe, in-situ generation of diazomethane from Diazald.
The Arndt-Eistert reaction transforms a carboxylic acid into its next higher homolog, a critical process in the synthesis of complex organic molecules, including β-amino acids from α-amino acids.[1][2][3][4][5] The reaction proceeds through three key steps: the conversion of the starting carboxylic acid to an acid chloride, the formation of an α-diazoketone intermediate by reaction with diazomethane, and a final Wolff rearrangement to yield the homologated product.[1]
This protocol emphasizes the use of this compound (N-methyl-N-nitroso-p-toluenesulfonamide) as a stable, crystalline precursor for the generation of diazomethane, mitigating the risks associated with handling and storing gaseous diazomethane.[6][7][8] Diazomethane is both toxic and potentially explosive, necessitating strict adherence to safety precautions.[5][6]
Reaction Mechanism and Workflow
The overall transformation and the detailed mechanism of the Arndt-Eistert reaction are depicted below. The process begins with the activation of a carboxylic acid to its more reactive acid chloride derivative. This is followed by the nucleophilic attack of diazomethane to form a diazoketone. The final step is a silver-catalyzed Wolff rearrangement, which involves the migration of the R-group and the elimination of nitrogen gas to form a ketene intermediate. This highly reactive ketene is then trapped by a nucleophile, such as water, to afford the final homologated carboxylic acid.
Caption: Overall workflow of the Arndt-Eistert reaction.
Experimental Protocols
Safety Precautions:
-
Diazomethane is a potent carcinogen and a powerful explosive. All operations involving diazomethane must be conducted in a well-ventilated fume hood, behind a blast shield.
-
Use only glassware with smooth, fire-polished joints (Clear-Seal® joints are recommended) to avoid scratches that can initiate the explosive decomposition of diazomethane.[6][9]
-
Avoid contact of diazomethane with rough surfaces, direct sunlight, and high temperatures.[6]
-
Always quench excess diazomethane with a weak acid, such as acetic acid, before workup and disposal.[10]
Protocol 1: Generation of Diazomethane from this compound (In-situ)
This protocol details the generation of an ethereal solution of diazomethane from this compound, which is then used directly in the subsequent reaction.
| Reagent/Parameter | Quantity (for ~23 mmol Diazomethane) |
| This compound | 5.0 g (23.3 mmol) |
| Diethyl ether | 45 mL |
| Potassium hydroxide | 5.0 g |
| Water | 8 mL |
| 95% Ethanol | 10 mL |
| Reaction Conditions | |
| Temperature | 65 °C (water bath) |
| Addition time | ~20 minutes |
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve potassium hydroxide in water and ethanol.[10][11]
-
Prepare a solution of this compound in diethyl ether and place it in the dropping funnel.
-
Set up the distillation apparatus so that the condenser leads into a receiving flask cooled in a dry ice/acetone bath (-78 °C). The receiving flask should contain the acid chloride substrate dissolved in ether. The tip of the condenser should be below the surface of the solvent in the receiving flask.[6]
-
Add the this compound solution dropwise to the heated potassium hydroxide solution over approximately 20 minutes.[10][11] The yellow diazomethane will co-distill with the ether into the receiving flask.
-
After the addition is complete, continue the distillation until the distillate is colorless. Adding an additional portion of ether to the reaction flask can help drive over any remaining diazomethane.[10][11]
-
The resulting ethereal solution of diazomethane is used immediately in the next step.
Protocol 2: Formation of α-Diazoketone
This protocol describes the reaction of an acid chloride with the freshly prepared diazomethane solution.
| Reagent/Parameter | Molar Equivalent |
| Acid Chloride | 1.0 equiv |
| Diazomethane Solution | ~2.0 - 3.0 equiv |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-2 hours |
Procedure:
-
The ethereal solution of diazomethane generated in Protocol 1, containing the acid chloride, is stirred at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane and by TLC.
-
It is crucial to use an excess of diazomethane to react with the HCl generated during the reaction, which otherwise can lead to the formation of a chloromethyl ketone byproduct.[4][12]
-
After the reaction is complete, any remaining excess diazomethane must be quenched by the careful, dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.[10][13]
Protocol 3: Wolff Rearrangement of the α-Diazoketone
This protocol outlines the silver-catalyzed rearrangement of the α-diazoketone to the homologated carboxylic acid.
| Reagent/Parameter | Molar Equivalent |
| α-Diazoketone | 1.0 equiv |
| Silver(I) oxide (Ag₂O) or Silver(I) benzoate | 0.1 - 0.2 equiv |
| Water or an alcohol/amine | Solvent/Nucleophile |
| Reaction Conditions | |
| Temperature | Room temperature to reflux |
| Reaction Time | Varies (can be monitored by N₂ evolution) |
Procedure:
-
To the solution of the α-diazoketone, add the silver catalyst (e.g., silver(I) oxide or silver(I) benzoate).[12][14]
-
The reaction mixture is typically stirred at room temperature or gently heated. The progress of the Wolff rearrangement is indicated by the evolution of nitrogen gas.[9]
-
The nucleophile (water for a carboxylic acid, an alcohol for an ester, or an amine for an amide) is present in the reaction mixture to trap the ketene intermediate.[13][14]
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include filtration to remove the silver catalyst, followed by extraction and purification of the final product.
Quantitative Data Summary
The Arndt-Eistert reaction is known for providing good to excellent yields, though this can be substrate-dependent. The following table summarizes representative yields for the homologation of various carboxylic acids.
| Starting Carboxylic Acid | Product | Catalyst | Nucleophile | Yield (%) |
| Benzoic Acid | Phenylacetic Acid | Ag₂O | Water | Good |
| α-Amino Acids (general) | β-Amino Acids | Silver Catalyst | Water | High |
| Phenylalanine (N-protected) | 3-Amino-4-phenylbutanoic acid (N-protected) | Ag₂O | Water | >99% ee |
Note: Specific yield percentages can vary based on the exact reaction conditions and the purity of the intermediates. The reaction generally proceeds with retention of stereochemistry at the migrating carbon.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the sequential steps of the Arndt-Eistert reaction protocol.
Caption: Experimental workflow for the Arndt-Eistert reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. allen.in [allen.in]
- 3. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The Preparation and use of Diazomethane - [www.rhodium.ws] [designer-drug.com]
- 9. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. Wolff rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cyclopropanation of Alkenes with In Situ Generated Diazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a valuable structural motif in organic chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of this strained three-membered ring can significantly influence a molecule's biological activity and physicochemical properties. Traditional methods for cyclopropanation often involve the use of isolated diazomethane, a highly toxic and explosive reagent, which poses significant safety risks and limits its scalability.
This document provides detailed application notes and protocols for the cyclopropanation of alkenes using in situ generated diazomethane. This approach mitigates the hazards associated with handling pure diazomethane by generating it in the reaction mixture where it is immediately consumed.[1][2][3][4] This methodology offers a safer, more practical, and scalable route to a wide array of cyclopropane derivatives.[2][5] We will explore various catalytic systems, diazomethane precursors, and provide detailed experimental procedures.
Key Advantages of In Situ Diazomethane Generation
-
Enhanced Safety: Avoids the isolation, handling, and storage of explosive and toxic diazomethane gas.[1][2][6][7]
-
Operational Simplicity: Combines the generation of the reagent and its reaction with the substrate in a single pot.[2]
-
Scalability: Continuous flow and in situ generation techniques are more amenable to larger-scale synthesis.[3][4]
-
Versatility: Compatible with a range of catalysts and diazomethane precursors, allowing for the synthesis of diverse cyclopropane structures.
Reaction Mechanism and Pathways
The cyclopropanation of alkenes with diazomethane can proceed through different mechanisms depending on the reaction conditions and the catalyst employed.
1. Concerted Mechanism: In the absence of a metallic catalyst, the reaction can proceed via a concerted [1+2] cycloaddition.[8] The diazomethane adds to the alkene in a single step, with simultaneous formation of the two new carbon-carbon bonds and expulsion of nitrogen gas.[8] This pathway is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[9][10]
2. Metal-Catalyzed Mechanisms: The use of transition metal catalysts, such as those based on palladium, copper, cobalt, or iron, is common and offers greater control and efficiency.[1][7][11][12][13]
-
Carbenoid Formation: The catalyst reacts with diazomethane to form a metal-carbene complex, often referred to as a carbenoid.[9] This intermediate then transfers the methylene group to the alkene.
-
Stepwise Radical Mechanism (Co(II) Catalysis): In some systems, such as with cobalt(II)-porphyrin catalysts, the reaction proceeds through a stepwise radical mechanism.[11][14] The cobalt complex activates the in situ generated diazo compound to form a cobalt(III)-carbene radical, which then adds to the alkene.[14]
Below is a diagram illustrating the general pathways for diazomethane generation and subsequent cyclopropanation.
Caption: General workflow for cyclopropanation using in situ generated diazomethane.
Quantitative Data Summary
The following tables summarize representative quantitative data for the cyclopropanation of various alkenes using in situ generated diazomethane with different catalytic systems.
Table 1: Palladium-Catalyzed Cyclopropanation
| Alkene | Catalyst | Precursor | Base | Solvent | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | N-methyl-N-nitrosourea | KOH | CH₂Cl₂/Et₂O | 95 | [2] |
| 1-Octene | Pd(OAc)₂ | N-methyl-N-nitrosourea | KOH | CH₂Cl₂/Et₂O | 85 | [2] |
| Norbornene | Pd(OAc)₂ | N-methyl-N-nitrosourea | KOH | CH₂Cl₂/Et₂O | 98 | [2] |
| Methyl Methacrylate | Pd(acac)₂ | N-methyl-N-nitrosourea | KOH | CH₂Cl₂/Et₂O | 70 | [12] |
Table 2: Cobalt(II)-Based Metalloradical-Catalyzed Asymmetric Cyclopropanation
| Alkene | Catalyst | Precursor | Base | Solvent | Yield (%) | dr | ee (%) | Reference |
| Styrene | [Co(3,5-DiᵗBu-Xu(2'-Naph)Phyrin)] | Benzaldehyde tosylhydrazone | Cs₂CO₃ | Methanol | 96 | >20:1 | 99 | [11][15] |
| 4-Chlorostyrene | [Co(3,5-DiᵗBu-Xu(2'-Naph)Phyrin)] | Benzaldehyde tosylhydrazone | Cs₂CO₃ | Methanol | 95 | >20:1 | 99 | [11][15] |
| 2-Vinylnaphthalene | [Co(3,5-DiᵗBu-Xu(2'-Naph)Phyrin)] | Benzaldehyde tosylhydrazone | Cs₂CO₃ | Methanol | 94 | >20:1 | 99 | [11][15] |
| Styrene | [Co(2,6-DiMeO-QingPhyrin)] | α-(phenylethynyl)trisylhydrazone | KH | Toluene | 93 | >20:1 | 99 | [14] |
Table 3: Iron-Catalyzed Cyclopropanation
| Alkene | Catalyst | Precursor | Base | Solvent System | Yield (%) | Reference |
| Styrene | Fe(TPP)Cl | Water-soluble Diazald derivative | 6 M KOH | Biphasic (Water/Substrate) | 91 | [1][6] |
| 4-Methylstyrene | Fe(TPP)Cl | Water-soluble this compound derivative | 6 M KOH | Biphasic (Water/Substrate) | 85 | [1][6] |
| 1,3-Cyclohexadiene | Fe(TPP)Cl | Water-soluble this compound derivative | 6 M KOH | Biphasic (Water/Substrate) | 78 | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyclopropanation with In Situ Generated Diazomethane from N-methyl-N-nitrosourea
This protocol is adapted from the procedure described by Tomilov et al.[2]
Materials:
-
Alkene (10 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.1 mmol)
-
N-methyl-N-nitrosourea (15 mmol)
-
Potassium hydroxide (KOH, 40% aqueous solution, 10 mL)
-
Dichloromethane (CH₂Cl₂, 20 mL)
-
Diethyl ether (Et₂O, 20 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alkene (10 mmol), palladium(II) acetate (0.01-0.1 mmol), dichloromethane (20 mL), and diethyl ether (20 mL).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the 40% aqueous KOH solution (10 mL) to the reaction mixture.
-
Add a solution of N-methyl-N-nitrosourea (15 mmol) in 20 mL of diethyl ether dropwise from the dropping funnel over a period of 1-2 hours. Caution: N-methyl-N-nitrosourea is a carcinogen. Handle with appropriate personal protective equipment in a fume hood. The generation of diazomethane presents an explosion hazard; avoid ground glass joints and scratching the flask.[7][16]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cobalt(II)-Catalyzed Asymmetric Cyclopropanation with In Situ Generated Diazomethane from a Sulfonylhydrazone
This protocol is a general representation based on the work of Zhang and colleagues.[11][15]
Materials:
-
Alkene (0.5 mmol)
-
Sulfonylhydrazone precursor (e.g., Benzaldehyde tosylhydrazone, 0.6 mmol)
-
Cobalt(II) porphyrin catalyst (e.g., [Co(3,5-DiᵗBu-Xu(2'-Naph)Phyrin)], 0.005 mmol)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol)
-
Anhydrous methanol (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the cobalt(II) catalyst (0.005 mmol), the sulfonylhydrazone (0.6 mmol), and cesium carbonate (1.0 mmol).
-
Add the alkene (0.5 mmol) followed by anhydrous methanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting alkene is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Logical and Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the cyclopropanation of an alkene with in situ generated diazomethane.
References
- 1. researchgate.net [researchgate.net]
- 2. m.mathnet.ru [m.mathnet.ru]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron-catalyzed cyclopropanation in 6 M KOH with in situ generation of diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 11. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropanation of Unsaturated Compounds with Diazomethane Generated in situ: A New Efficient and Practical Route to Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated " by Yong Wang, Xin Wen et al. [digitalcommons.usf.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Quantitative Analysis of Diazomethane Yield from Diazald: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and quantitative analysis of diazomethane generated from its precursor, Diazald (N-methyl-N-nitroso-p-toluenesulfonamide). Diazomethane is a valuable but hazardous methylating agent, making accurate yield determination crucial for safe and reproducible synthetic procedures.
Application Notes
Diazomethane is a highly reactive, toxic, and potentially explosive gas.[1][2] It is almost always generated in situ as an ethereal solution and used immediately.[3][4] this compound is a common and relatively safe solid precursor for the laboratory-scale generation of diazomethane.[3][5] The reaction involves the base-mediated decomposition of this compound.[5][6] The choice of base and reaction conditions can significantly influence the yield of diazomethane.[6] Accurate quantification of the diazomethane concentration in the resulting solution is essential for stoichiometric control in subsequent reactions and for safety, as high concentrations of diazomethane can be dangerous.[1]
Two primary methods for the quantitative analysis of diazomethane solutions are widely accepted: back-titration with benzoic acid and UV-Vis spectrophotometry.[7][8] The titration method is a classical acid-base titration where the diazomethane solution is reacted with a known excess of benzoic acid, and the unreacted acid is then titrated with a standardized sodium hydroxide solution.[9][10] The spectrophotometric method relies on the characteristic absorbance of diazomethane at 410 nm.[7][8]
Factors that can affect the yield of diazomethane include the choice of base (potassium hydroxide is commonly used), the reaction temperature (typically around 65-70 °C), and the efficiency of the distillation or trapping apparatus.[5][11] Side reactions, such as the reaction of diazomethane with ketones, can occur.[6] It is also crucial to use specialized glassware with smooth, fire-polished joints to minimize the risk of explosion, as rough surfaces can initiate detonation.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Diazomethane from this compound
This protocol describes the generation of an ethereal solution of diazomethane from this compound using potassium hydroxide as the base.
Materials:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Dry ice
-
Acetone or isopropanol for cooling bath
-
Specialized diazomethane generation apparatus (e.g., Aldrich this compound® apparatus with Clear-Seal® joints)
-
Heating mantle and magnetic stirrer
-
Receiving flask
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The apparatus typically consists of a reaction flask with an addition funnel and a condenser. The condenser outlet should be connected via a tube that dips below the surface of a known volume of anhydrous diethyl ether in a receiving flask, which is cooled in an ice-salt or dry ice/acetone bath.[11]
-
Base Preparation: In the reaction flask, dissolve potassium hydroxide in a mixture of water and ethanol with gentle heating (around 65 °C) and stirring.[11]
-
This compound Solution: Prepare a solution of this compound in diethyl ether.
-
Diazomethane Generation: Heat the base solution in the reaction flask to 65-70 °C using a water bath.[5] Slowly add the this compound solution from the addition funnel to the reaction flask over a period of about 20-30 minutes.[4] The rate of addition should be approximately equal to the rate of distillation of the ethereal diazomethane solution.
-
Collection: The generated diazomethane will co-distill with the ether and be collected in the cooled receiving flask. The end of the distillation is indicated when the distillate becomes colorless.
-
Quenching: After the reaction is complete, carefully quench any remaining diazomethane in the reaction vessel and trap by slowly adding acetic acid until the yellow color disappears.[11]
Protocol 2: Quantitative Analysis of Diazomethane by Titration
This protocol details the determination of diazomethane concentration in an ethereal solution by back-titration with benzoic acid.
Materials:
-
Ethereal solution of diazomethane
-
Benzoic acid (accurately weighed)
-
Diethyl ether (anhydrous)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
Procedure:
-
Sample Preparation: To an Erlenmeyer flask, add a precisely weighed amount of benzoic acid (in excess of the expected amount of diazomethane) and dissolve it in anhydrous diethyl ether. Cool the flask in an ice bath.
-
Reaction: Pipette a known volume of the cold ethereal diazomethane solution into the benzoic acid solution. Swirl the flask gently. The yellow color of the diazomethane should disappear, indicating that it has reacted completely. If the yellow color persists, add more of the benzoic acid solution until it disappears.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess (unreacted) benzoic acid with the standardized sodium hydroxide solution until a persistent pink endpoint is reached.[9]
-
Calculation:
-
Calculate the initial moles of benzoic acid.
-
Calculate the moles of unreacted benzoic acid from the volume of NaOH used in the titration.
-
The difference between the initial moles of benzoic acid and the unreacted moles of benzoic acid gives the moles of diazomethane in the aliquot.
-
Calculate the concentration of diazomethane in the original solution (mol/L).
-
Protocol 3: Quantitative Analysis of Diazomethane by UV-Vis Spectrophotometry
This protocol describes the determination of diazomethane concentration using its absorbance at 410 nm.
Materials:
-
Ethereal solution of diazomethane
-
Diethyl ether (anhydrous, for dilution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: In a fume hood, carefully pipette a small, known volume of the ethereal diazomethane solution into a volumetric flask and dilute it with a known volume of anhydrous diethyl ether to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Record the absorbance of the diluted solution at 410 nm using diethyl ether as a blank.[7][8]
-
Calculation:
-
Use the Beer-Lambert law: A = εbc
-
Calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original diazomethane solution.
-
Data Presentation
The following tables summarize typical yields and reaction parameters for the synthesis of diazomethane from this compound.
| Parameter | Condition 1 | Condition 2 | Reference |
| Precursor | This compound | This compound | [12] |
| Base | 37% aq. KOH | KOH | [11][12] |
| Solvent System | Diethyl ether / Carbitol | Diethyl ether / Ethanol / Water | [11][12] |
| Temperature | Not specified | 65 °C | [11] |
| Yield (mmol CH₂N₂ / g this compound) | ~2.5 (for deuterated) | Not specified | [12] |
| Isolated Yield (mg) | 700 - 900 mg (from 5g this compound) | Not specified | [12] |
| Analytical Method | Parameter | Value | Reference |
| Titration | Titrant | Standardized NaOH | [9][10] |
| Reactant | Benzoic Acid | [9][10] | |
| Spectrophotometry | Wavelength (λmax) | 410 nm | [7][8] |
| Molar Extinction Coefficient (ε) | 7.2 L mol⁻¹ cm⁻¹ | [7][8] |
Visualizations
Caption: Experimental workflow for diazomethane synthesis and quantitative analysis.
Caption: Key factors influencing diazomethane generation and subsequent yield analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Diazomethane - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diazomethane [chemeurope.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Continuous Flow Synthesis of Diazomethane Using Diazald
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazomethane (CH₂N₂) is a highly versatile and reactive C1-building block in organic synthesis, widely used for methylation reactions, homologations, and cycloadditions.[1][2] However, its practical application is significantly hampered by its extreme toxicity, carcinogenicity, and explosive nature.[1][2][3][4] Traditional batch synthesis of diazomethane poses considerable safety risks due to the accumulation of this unstable compound.[5] Continuous flow chemistry offers a much safer and more efficient alternative by generating diazomethane in situ and consuming it immediately in the subsequent reaction step.[1][4][5][6] This approach minimizes the inventory of hazardous material at any given time, enhances heat and mass transfer, and allows for precise control over reaction parameters, thereby improving safety and reproducibility.[7][8]
These application notes provide a detailed protocol for the continuous flow synthesis of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), a common and relatively stable precursor.[9][10]
Safety Precautions
Warning: Diazomethane is a highly toxic, carcinogenic, and explosive substance.[3][4][11] All operations involving the generation and use of diazomethane must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including a face shield, lab coat, and double gloves.[12] Glassware with ground glass joints or scratches should be avoided as rough surfaces can initiate detonation.[13][14] An appropriate quenching agent, such as acetic acid, should always be readily available to neutralize any excess diazomethane.[12]
Reaction Principle
The generation of diazomethane from this compound is achieved through base-mediated decomposition. In a typical continuous flow setup, a solution of this compound in an organic solvent is mixed with an aqueous basic solution. The diazomethane generated in the reaction mixture is then either used directly in a biphasic mixture or separated into an organic phase for subsequent reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the continuous flow synthesis of diazomethane from this compound and its subsequent reaction with a substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
preparation of ethereal solutions of diazomethane from Diazald
In accordance with chemical safety protocols, this document does not provide detailed step-by-step instructions for the synthesis of diazomethane. Diazomethane is a highly toxic, carcinogenic, and explosive substance. Its preparation and handling should only be performed by trained professionals in a controlled laboratory setting with specialized equipment and stringent safety measures in place.
This information is intended for educational and safety awareness purposes, highlighting the principles and precautions associated with this hazardous reagent.
General Chemical Principles
The preparation of ethereal solutions of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald™) involves a base-promoted elimination reaction. In this process, a strong base is used to deprotonate the this compound, leading to a molecular rearrangement that eliminates p-toluenesulfinate and generates diazomethane gas. The gas is then co-distilled with an ethereal solvent, such as diethyl ether, into a receiving flask, typically cooled in an ice bath, to produce a dilute solution.
Critical Hazards and Safety Data
Handling diazomethane requires extreme caution due to its significant health and physical hazards. All operations must be conducted within a certified chemical fume hood behind a blast shield.
| Hazard Type | Description |
| Toxicity | Diazomethane is a potent poison and a severe irritant to the skin, eyes, and respiratory tract. Inhalation can lead to severe pulmonary edema. It is also a suspected human carcinogen. |
| Explosivity | Gaseous diazomethane and its concentrated solutions can explode with extreme violence. Detonations can be initiated by sharp edges (ground-glass joints), contact with certain metals, heat, or high concentrations. |
| Physical State | It is a yellow gas at room temperature. It is almost always handled as a dilute solution in a solvent like diethyl ether. |
Safety Protocols and Personal Protective Equipment (PPE)
Strict adherence to established safety protocols is mandatory.
| Precaution Category | Specific Measures |
| Engineering Controls | Use of specialized, scratch-free glassware (e.g., a this compound generator). Operations must be performed in a certified fume hood behind a blast shield. |
| Procedural Controls | Never use ground-glass joints. Avoid contact with rough surfaces, direct sunlight, and high temperatures. Always use diazomethane in dilute solutions. |
| Personal Protective Equipment (PPE) | A full face shield, heavy-duty leather gloves over nitrile gloves, and a lab coat are required. Standard safety glasses are insufficient. |
| Emergency Preparedness | An emergency plan must be in place. Quenching agents, such as acetic acid, should be readily available to neutralize excess diazomethane. |
Safer Alternatives
Due to the extreme hazards of diazomethane, several safer alternatives have been developed for methylation and other reactions. Researchers are strongly encouraged to consider these options.
| Alternative Reagent | Primary Use | Key Advantage |
| (Trimethylsilyl)diazomethane (TMS-diazomethane) | Methylation of carboxylic acids. | Commercially available in solution; generally considered less explosive and less volatile than diazomethane. |
| This compound™ (as a precursor) | In situ generation of diazomethane. | Avoids the need to isolate and store diazomethane. |
Workflow for Hazard Assessment
The decision to use a hazardous reagent like diazomethane should follow a strict risk assessment protocol. The following diagram illustrates a simplified decision-making workflow.
Caption: Workflow for assessing the use of a highly hazardous reagent.
Application Notes & Protocols: Laboratory Scale Synthesis of Diazoketones Using Diazald
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diazoketones are valuable synthetic intermediates, particularly in the Arndt-Eistert homologation, which extends a carboxylic acid by a single methylene group.[1][2] They are also precursors for a variety of chemical transformations, including Wolff rearrangements, cyclopropanations, and C-H insertion reactions.[3][4] The most common method for preparing acyclic terminal α-diazoketones involves the acylation of diazomethane.[5] Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely used and convenient precursor for the laboratory-scale generation of diazomethane.[6][7]
This document provides detailed protocols for the synthesis of diazoketones using this compound, emphasizing safety procedures, experimental setup, and data presentation.
Critical Safety Precautions
Warning: Diazomethane is highly toxic, explosive, and a suspected carcinogen.[6][8] this compound is a severe skin irritant.[6] All operations involving the generation and use of diazomethane must be conducted with extreme caution in a well-ventilated chemical fume hood, behind a blast shield.[6][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses meeting ANSI Z-87.1 standards, and consider a face shield.[10][11] Double gloving is recommended.[9]
-
Glassware: Use only dedicated, flame-polished glassware with smooth surfaces.[8][10] Avoid scratches or ground-glass joints, as rough surfaces can initiate the detonation of diazomethane.[6][8] Commercially available diazomethane generation kits often feature Clear-Seal® joints.[6]
-
Environment: Work in a properly functioning chemical fume hood with the sash at the lowest possible working height.[10] A blast shield must be placed between the apparatus and the researcher.[9] Never work alone when handling diazomethane.[10]
-
Storage: Storage of diazomethane solutions is highly discouraged.[9][10] It is best to prepare and use it immediately. If short-term storage is unavoidable, use a tightly stoppered (rubber stopper) bottle sealed with parafilm in a freezer, but never below its melting point of -145°C to prevent crystallization, which can trigger an explosion.[9]
-
Quenching: Excess diazomethane must be quenched before disposal. Slowly add a few drops of acetic acid until the characteristic yellow color of diazomethane disappears and nitrogen gas evolution ceases.[10]
Reaction Pathway and Mechanism
The synthesis of diazoketones from a carboxylic acid using this compound involves three main stages:
-
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive derivative, typically an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or a mixed anhydride (using reagents like ethyl chloroformate).[1][2][12]
-
Diazomethane Generation: this compound reacts with a strong base, such as potassium hydroxide (KOH), to produce diazomethane gas, which is co-distilled with a solvent like ether.[13]
-
Acylation of Diazomethane: The generated diazomethane reacts with the activated carboxylic acid derivative. Two equivalents of diazomethane are typically required: one for the acylation and a second to neutralize the HCl byproduct generated when using acyl chlorides.[14]
Caption: Overall workflow for diazoketone synthesis.
Experimental Protocols
Protocol 1: Generation of Ethereal Diazomethane from this compound
This protocol describes the generation of an ethereal solution of diazomethane using a dedicated distillation apparatus.
Apparatus:
-
A diazomethane generation apparatus with a dropping funnel and a condenser. The receiving flask should be cooled in a dry ice/isopropanol bath (-78 °C).[6]
-
All glassware must be clean, dry, and free of scratches.
Reagents:
| Reagent | Amount | Moles | Notes |
| Potassium Hydroxide (KOH) | 5.0 g | ~89 mmol | - |
| Water | 8 mL | - | - |
| 95% Ethanol | 10 mL | - | Co-solvent |
| This compound | 5.0 g | 23.3 mmol | Dissolved in 45 mL of ether |
| Diethyl Ether | 45 mL | - | For dissolving this compound |
Procedure:
-
Setup: In the reaction vessel of the apparatus, add 10 mL of 95% ethanol to a solution of 5 g of KOH in 8 mL of water.[6]
-
Cooling: Attach a receiving flask to the condenser and cool it in a dry ice/isopropanol bath.[6] Fill the condenser with a dry ice/isopropanol slush.[6]
-
This compound Solution: In a separatory funnel, prepare a solution of 5.0 g (23.3 mmol) of this compound in 45 mL of diethyl ether.[6]
-
Reaction: Warm the reaction vessel to 65 °C using a water bath.[6]
-
Addition: Add the this compound solution from the dropping funnel to the reaction vessel over approximately 20 minutes. The rate of addition should match the rate of distillation.[6]
-
Distillation: Diazomethane co-distills with ether as a yellow solution into the cooled receiving flask.
-
Completion: Continue the distillation until the distilling ether is colorless. The resulting ethereal solution will contain approximately 16-21 mmol of diazomethane.[6]
Caption: Generation of diazomethane from this compound.
Protocol 2: Synthesis of a Diazoketone from an Acyl Chloride
This protocol uses the freshly prepared ethereal diazomethane solution. An excess of diazomethane is necessary to act as a scavenger for the HCl generated.[14]
Reagents:
| Reagent | Amount | Moles | Notes |
| Acyl Chloride (R-COCl) | 10 mmol | 10 mmol | Example scale |
| Ethereal Diazomethane | ~60 mL | ~20-30 mmol | From Protocol 1 |
| Anhydrous Diethyl Ether | 25 mL | - | For dissolving acyl chloride |
Procedure:
-
Setup: In a separate flask, dissolve the acyl chloride (10 mmol) in 25 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the acyl chloride solution dropwise to the cold (0 °C) ethereal solution of diazomethane with gentle stirring.
-
Reaction: A yellow color should persist, indicating an excess of diazomethane. Nitrogen gas will evolve. Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Quenching: Carefully quench the excess diazomethane by adding acetic acid dropwise until the yellow color fades and gas evolution stops.[10]
-
Workup: The reaction mixture can be washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: Most diazoketones are stable enough for purification by column chromatography on silica gel.[1]
Caption: Acylation of diazomethane with an acyl chloride.
Quantitative Data Summary
The following table provides illustrative examples of diazoketone synthesis. Yields can vary significantly based on the substrate and reaction conditions.
| Starting Material | Activating Agent | Product (Diazoketone) | Yield | Reference |
| 3-Phenylpropionyl chloride | - | 1-Diazo-4-phenyl-2-butanone | ~90-91% (crude) | [14] |
| N-Boc-(S)-phenylalanine | Ethyl Chloroformate | N-Boc-(S)-3-amino-1-diazo-4-phenyl-2-butanone | High Yield | [5] |
| α-Amino acids (Boc-protected) | Ethyl Chloroformate | Various α-amino acid derived diazoketones | Up to 150g scale | [15][16] |
Waste Disposal
-
Quench: Ensure all excess diazomethane in the reaction mixture, distillation apparatus, and any traps has been fully quenched with acetic acid.[10]
-
Neutralize: The residual KOH solution from the generation step should also be neutralized with acetic acid until the yellow color disappears.[10]
-
Dispose: Once quenched and neutralized, the solutions can typically be added to the appropriate aqueous or organic waste streams in accordance with institutional safety guidelines.[10]
Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always consult the Safety Data Sheet (SDS) for all chemicals and adhere to all institutional safety policies.[11]
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. scielo.br [scielo.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. α-Diazo ketone synthesis [organic-chemistry.org]
- 13. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Safe Generation of Diazomethane from Diazald
Disclaimer: The information provided here is for guidance only and should not replace a thorough risk assessment and adherence to your institution's safety protocols. Diazomethane is a highly toxic and explosive substance. All work must be conducted by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment and engineering controls.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosion hazards when generating diazomethane from Diazald?
A1: Diazomethane is notoriously unstable and can explode unexpectedly.[1][2][3][4] Key triggers for explosion include:
-
Rough Surfaces: Scratched glassware, ground-glass joints, and even boiling stones can initiate detonation.[1][2][3][5] It is crucial to use specialized, flame-polished glassware (e.g., Clear-Seal® joints).[3][4][6]
-
Heat: Diazomethane can explode when heated above 100°C.[3][5] The generation process should be carefully temperature-controlled.
-
Light: Exposure to direct sunlight or strong artificial light can trigger an explosion.[2][7]
-
Certain Chemicals: Contact with alkali metals and some drying agents like calcium sulfate can cause violent reactions or explosions.[1][2][3][8]
-
Concentration: Pure or highly concentrated diazomethane is extremely explosive.[1][5] It is almost always used as a dilute solution in a solvent like diethyl ether.
Q2: What personal protective equipment (PPE) is mandatory for this procedure?
A2: Due to the high toxicity and explosive nature of diazomethane, comprehensive PPE is essential.[1][4] This includes:
-
A properly buttoned lab coat.
-
Ensure an eyewash station and safety shower are immediately accessible.[4]
Q3: Can I store a solution of diazomethane?
A3: Storage of diazomethane solutions is highly discouraged.[1][4] It is best to generate it in small quantities as needed for immediate use.[1] If short-term storage is absolutely necessary, an ethereal solution can be stored in a freezer in a tightly stoppered, parafilm-sealed bottle made of smooth glass, containing a few pellets of potassium hydroxide as a drying agent.[1] Never store it below its freezing point (-145°C) as crystallization can trigger an explosion.[1]
Q4: What should I do if I see crystals forming in my diazomethane solution?
A4: Crystal formation is extremely dangerous as it can initiate an explosion. This may occur if the solution is too concentrated or if the temperature is too low. If you observe crystal formation, do not touch the flask. Evacuate the area immediately and inform your safety officer.
Q5: Are there safer alternatives to this compound and diazomethane?
A5: Yes. Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative for many applications as it is less likely to explode.[1][3][9][10] Another precursor, Liquizald™, is reported to be more thermally stable than this compound®.[11][12] For some reactions, imidazotetrazines like temozolomide (TMZ) can be used as a non-explosive surrogate to generate the methyl diazonium cation in situ.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No yellow color develops in the ether layer. | - Incomplete dissolution of KOH.- Low reaction temperature.- Degraded this compound® reagent. | - Ensure the KOH is fully dissolved in the aqueous/alcoholic phase before adding the this compound® solution.- Maintain the recommended reaction temperature (typically around 65°C).[6][14]- Use fresh this compound®, which should be stored in a refrigerator for prolonged stability.[1][6] |
| Distillate is colorless. | - The reaction is complete.- The rate of addition of this compound® is too slow compared to the rate of distillation. | - If all the this compound® has been added, the reaction is finished. You can add a small amount of fresh ether to the reaction vessel and continue distillation to ensure all diazomethane has been collected.[6]- Adjust the addition rate to match the distillation rate.[6] |
| Violent bubbling or uncontrolled reaction. | - Addition of this compound® is too fast.- Inefficient stirring leading to localized high concentrations or temperature. | - Immediately stop the addition of this compound®.- Ensure vigorous and constant stirring to maintain a homogeneous mixture and dissipate heat.[1] |
| Yellow color of diazomethane fades upon standing. | - Decomposition of diazomethane.- Reaction with acidic impurities or water. | - Use the diazomethane solution immediately after preparation.- Ensure all glassware is dry and use an inert solvent. |
Experimental Protocols
Small-Scale Diazomethane Generation (1-50 mmol) using Mini-Diazald® Apparatus
This protocol is adapted from procedures provided by suppliers of specialized diazomethane generation kits.[4][6]
Materials:
-
Mini-Diazald® apparatus (flame-polished Clear-Seal® joints)
-
Separatory funnel with Clear-Seal® joint
-
Receiving flask with Clear-Seal® joint
-
This compound®
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Dry ice/isopropanol bath
-
Water bath
Procedure:
-
Setup: Assemble the Mini-Diazald® apparatus in a fume hood behind a blast shield.[1][4] The apparatus consists of a reaction vessel and a condenser in one piece.
-
Condenser: Fill the "cold-finger" condenser with a slurry of dry ice and isopropanol.[4][6]
-
Receiving Flask: Attach a 100 mL receiving flask to the condenser and cool it in a dry ice/isopropanol bath.[4][6]
-
Reaction Mixture: In the reaction vessel, dissolve 5 g of potassium hydroxide in 8 mL of water, then add 10 mL of 95% ethanol.[4][6]
-
This compound® Solution: Prepare a solution of 5.0 g (23 mmol) of this compound® in 45 mL of diethyl ether in the separatory funnel.[6]
-
Generation & Distillation:
-
Warm the reaction vessel to 65°C using a water bath.[6]
-
Slowly add the this compound® solution from the separatory funnel into the reaction vessel over about 20 minutes.[6] The rate of addition should approximate the rate of distillation.
-
Diazomethane will co-distill with ether and collect in the cooled receiving flask as a yellow solution.
-
-
Completion: After all the this compound® solution has been added, add an additional 10 mL of ether to the reaction vessel and continue to distill until the distillate is colorless to ensure all diazomethane has been collected.[6]
-
Quenching: After the experiment is complete, any excess diazomethane in the receiving flask and any residual in the reaction vessel must be quenched. Slowly add drops of acetic acid until the yellow color disappears and nitrogen gas evolution ceases.[1][4]
Quantitative Data Summary
| Precursor | Melting/Decomposition Point | Advantages | Disadvantages |
| This compound® | Decomposes at its melting point (~60°C)[13] | Relatively safe and easy to handle precursor.[15] | Thermally sensitive, can be explosive.[6][13] Severe skin irritant.[6] |
| Liquizald™ | Higher onset of decomposition (~170°C)[11] | More thermally stable than this compound®.[11][12] | - |
| Temozolomide (TMZ) | Stable up to its melting point (212°C)[13] | Non-explosive, non-toxic solid.[13] | Generates methyl diazonium in situ, may have different reactivity. |
| Trimethylsilyldiazomethane (TMS-diazomethane) | - | Commercially available, non-explosive.[9] | Highly toxic.[9][10] Weaker nucleophile than diazomethane.[13] |
Visualized Workflows and Logic
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Diazomethane - Wikipedia [en.wikipedia.org]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20150038687A1 - Method for the preparation of diazoalkanes - Google Patents [patents.google.com]
- 13. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Diazomethane Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues related to the optimization of reaction temperature during the synthesis of diazomethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern related to temperature in diazomethane generation?
A1: The primary safety concern is the highly explosive nature of diazomethane. It can detonate when heated above 100 °C, exposed to intense light, or comes into contact with sharp edges or certain metal ions.[1] Therefore, precise temperature control is critical to prevent accidental explosions. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
Q2: My diazomethane yield is lower than expected. Could the reaction temperature be the cause?
A2: Yes, incorrect reaction temperature is a common reason for low yields. The optimal temperature depends heavily on the precursor used.
-
For N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®): The generation and distillation are typically performed at a controlled temperature of 65-70 °C.[2][3] Temperatures below this range may lead to incomplete decomposition of the precursor, resulting in a lower yield. Conversely, exceeding this temperature range does not significantly improve the yield and increases the risk of side reactions and decomposition of diazomethane.
-
For N-nitroso-N-methylurea (NMU): The initial reaction with a base is highly exothermic and should be performed at a low temperature, typically around 5 °C, to control the reaction rate.[4] The subsequent distillation of the generated diazomethane is then carried out at about 50 °C.[4]
-
For in situ "Click and Release" methods: These newer methods are designed to operate at low temperatures, often around 0 °C, and show negligible diazomethane generation at temperatures as low as -78 °C.[5] This allows for excellent control over the rate of generation.
Q3: I am observing the formation of byproducts. Can temperature be a contributing factor?
A3: In addition to the primary reaction, side reactions can occur at non-optimal temperatures, leading to the formation of impurities. Maintaining the recommended temperature for your specific protocol is crucial for minimizing byproduct formation and ensuring the purity of the generated diazomethane solution.
Q4: How can I accurately control the temperature during the reaction?
A4: For reactions requiring heating, a water bath is a common and effective method for maintaining a stable temperature.[2][3] For reactions requiring cooling, an ice bath is typically used.[1] It is essential to use a calibrated thermometer to monitor the reaction temperature closely throughout the process. For exothermic reactions, the slow and controlled addition of reagents is also critical to prevent temperature spikes.
Q5: Is it safe to store a diazomethane solution, and does temperature matter for storage?
A5: Storing diazomethane solutions is highly discouraged due to its explosive and toxic nature.[1] It is best to generate and use it immediately. If short-term storage is absolutely necessary, it should be stored in a freezer in a tightly sealed, scratch-free container. Avoid storing it below its freezing point of -145 °C, as crystallization can trigger an explosion.[1]
Data Presentation
The following table summarizes the typical reaction temperatures and corresponding reported yields for common diazomethane generation methods.
| Precursor | Method | Optimal Reaction Temperature | Typical Yield |
| N-methyl-N-nitroso-p-toluenesulfonamide (this compound®) | Distillation | 65-70 °C | Not specified in sources |
| N-nitroso-N-methylurea (NMU) | Distillation | 5 °C (initial reaction), 50 °C (distillation) | 63-70%[4] |
| Enamine + Sulfonyl Azide | In situ "Click and Release" | 0 °C | Up to 93%[5][6] |
Experimental Protocols
1. Diazomethane Generation from this compound® (Distillation Method)
-
Safety Precautions: This procedure must be performed in a certified fume hood behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, lab coat, and gloves. Use specialized glassware with flame-polished joints to avoid sharp edges.
-
Apparatus Setup: Assemble a distillation apparatus with a reaction flask, a dropping funnel, a condenser, and a receiving flask cooled in an ice-salt bath.
-
Procedure:
-
To the reaction flask, add a solution of potassium hydroxide in water and ethanol.
-
Heat the mixture to 65 °C using a water bath.[2]
-
Dissolve this compound® in ether and place it in the dropping funnel.
-
Add the this compound® solution dropwise to the heated potassium hydroxide solution over 20-30 minutes.[2]
-
The diazomethane will co-distill with the ether. Collect the yellow distillate in the cooled receiving flask.
-
Continue the distillation until the distillate is colorless.
-
The collected ethereal solution of diazomethane is now ready for immediate use.
-
2. Diazomethane Generation from N-nitroso-N-methylurea (NMU) (Distillation Method)
-
Safety Precautions: Follow all safety precautions outlined for the this compound® method.
-
Apparatus Setup: Use the same distillation apparatus as for the this compound® method.
-
Procedure:
-
In the reaction flask, combine a 50% aqueous solution of potassium hydroxide and ether.
-
Cool the mixture to 5 °C in an ice bath.[4]
-
Slowly add N-nitroso-N-methylurea to the cooled and stirred mixture.
-
After the addition is complete, place the reaction flask in a water bath at 50 °C.[4]
-
Distill the diazomethane with ether, collecting the yellow distillate in a receiving flask cooled in an ice-salt mixture.
-
The distillation is complete when the ether distilling over is colorless.
-
Visualizations
Caption: Troubleshooting logic for low diazomethane yield.
Caption: Generalized workflow for diazomethane generation.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Diazald-Based Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of diazomethane from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) and its subsequent use in chemical reactions.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems in this compound-based synthesis.
Guide 1: Low Yield of Diazomethane
A diminished yield of the ethereal diazomethane solution is a frequent issue. The following guide provides a step-by-step approach to diagnose and rectify the problem.
Troubleshooting Workflow for Low Diazomethane Yield
Technical Support Center: Purification of Diazomethane Generated from Diazald
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the generation and purification of diazomethane from Diazald.
Frequently Asked Questions (FAQs) & Troubleshooting
Safety First: Essential Precautions
| Question | Answer |
| What are the primary hazards associated with diazomethane? | Diazomethane is extremely toxic, a potent carcinogen, and can be explosive in both its gaseous and condensed phases.[1][2][3] It is a severe irritant to the eyes, skin, and respiratory tract.[1][4] Inhalation can cause severe pulmonary edema, which may be fatal.[2][4] It is also a sensitizer, and repeated exposure can lead to asthma-like symptoms.[1][2] |
| What personal protective equipment (PPE) is required? | Always work in a properly functioning chemical fume hood with a blast shield.[1][2] Standard PPE includes a lab coat, chemical safety goggles, and a face shield.[1][5] Double gloving with neoprene or butyl rubber gloves is recommended.[1][3] |
| What type of glassware should be used? | Use only flame-polished or Clear-Seal® joint glassware specifically designed for diazomethane generation.[1][2][6] Scratches, ground-glass joints, and rough surfaces can trigger explosions.[1][2][3][6] Inspect all glassware for defects before use.[4] |
| Are there safer alternatives to diazomethane? | Yes, (trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and less explosive substitute.[1][6] However, it is still highly toxic and should be handled with care.[1][7][8] |
Experimental Setup & Procedure
| Question | Answer |
| My diazomethane distillation is slow or not proceeding. What could be the issue? | Check the temperature of the water bath; it should be maintained around 65-70°C.[2][9] Ensure the rate of addition of the this compound solution matches the rate of distillation.[2][10] The this compound solution should be added over a period of about 20-25 minutes.[2][11] |
| The distillate is colorless, but I expect a yellow solution. What does this mean? | A colorless distillate indicates that no more diazomethane is being generated or carried over. If the reaction is supposed to be ongoing, ensure that the this compound solution is being added and the reaction temperature is correct. If the addition is complete, you can add more ether to the reaction flask to ensure all diazomethane has been co-distilled.[9][10] |
| How can I determine the concentration of my ethereal diazomethane solution? | The concentration can be determined by titration. A known excess of benzoic acid in ether is added to an aliquot of the diazomethane solution. The unreacted benzoic acid is then back-titrated with a standardized solution of sodium hydroxide.[1][12] |
| Can I store the prepared diazomethane solution? | Storage of diazomethane solutions is highly discouraged and should be avoided.[1][5][10] It is best to prepare it fresh for immediate use.[1][10] If short-term storage is absolutely necessary, store it in a freezer in a tightly stoppered, parafilm-sealed flask with a few pellets of potassium hydroxide.[1] Do not store for more than one to two weeks.[1] |
Handling & Quenching
| Question | Answer |
| How should I handle the transfer of the diazomethane solution? | When transferring solutions of diazomethane, use plastic funnels and pipettes whenever possible to avoid sharp edges that could trigger a detonation.[1] |
| How do I safely quench excess diazomethane and clean the glassware? | To quench excess diazomethane, slowly add a few drops of acetic acid to the reaction mixture until the yellow color disappears and nitrogen gas evolution ceases.[1][10] This applies to both the reaction mixture and the residual potassium hydroxide solution.[1][10] Contaminated glassware should be left in the fume hood for at least a day before cleaning.[10] |
| What should I do in case of a spill? | For a small spill (<100 mL) inside a chemical fume hood, close the sash and allow it to evaporate.[1] For a larger spill, evacuate the lab immediately and activate the fire alarm.[1][10] Do not attempt to clean up large spills yourself.[3][10] |
Quantitative Data Summary
Reagent Quantities and Expected Yield for a Typical Small-Scale Preparation
| Reagent | Quantity | Moles (approx.) |
| This compound® | 5.0 g | 23 mmol |
| Potassium Hydroxide (KOH) | 5.0 g | 89 mmol |
| Ethanol (95%) | 10 mL | - |
| Water | 8 mL | - |
| Diethyl Ether (for this compound solution) | 45 mL | - |
| Expected Yield of Diazomethane | 700 - 900 mg | 16.6 - 21.4 mmol |
Yields can vary based on the specific apparatus and reaction conditions.[2][10]
Experimental Protocol: Generation of Ethereal Diazomethane
This protocol is a representative example for the preparation of approximately 1-50 mmol of diazomethane using a Mini-Diazald® apparatus with a cold-finger condenser.
Materials:
-
Mini-Diazald® Apparatus (or similar glassware with flame-polished joints)
-
This compound®
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl Ether
-
Dry Ice
-
Isopropanol or Acetone
-
Magnetic Stirrer and Stir Bar
-
Water Bath
-
Receiving Flask (e.g., Erlenmeyer flask)
-
Addition Funnel (with Clear-Seal® joint)
Procedure:
-
Apparatus Setup:
-
Assemble the Mini-Diazald® apparatus in a chemical fume hood behind a blast shield.
-
Place a magnetic stir bar in the reaction vessel.
-
Attach the addition funnel to the reaction vessel.
-
Connect a receiving flask to the condenser outlet.
-
Prepare a dry ice/isopropanol slush bath and cool the receiving flask to -78°C.[9]
-
Fill the cold-finger condenser with the dry ice/isopropanol slush.[2]
-
-
Reagent Preparation:
-
Diazomethane Generation:
-
Begin stirring the KOH solution in the reaction vessel.
-
Slowly add the this compound® solution from the addition funnel to the reaction vessel over a period of approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation.[2][10]
-
The yellow, ethereal diazomethane solution will co-distill and collect in the cooled receiving flask.
-
-
Completion and Work-up:
-
Once the addition of the this compound® solution is complete, slowly add an additional 10-20 mL of diethyl ether to the reaction flask to ensure all the diazomethane has distilled over.[10]
-
Continue the distillation until the distillate is colorless.[10]
-
The collected yellow solution in the receiving flask is your ethereal solution of diazomethane, ready for immediate use.
-
-
Quenching:
-
After the distillation is complete, allow the reaction apparatus to cool to room temperature.
-
Slowly and carefully add acetic acid dropwise to the reaction vessel to quench any remaining diazomethane until the yellow color disappears and gas evolution stops.[1][10]
-
The collected diazomethane solution should be used immediately. Any unused portion must also be quenched with acetic acid before disposal.[1][10]
-
Visualized Workflows
Caption: Experimental workflow for diazomethane generation.
Caption: Logical relationship of reactants and products.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Diazomethane - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]
- 12. pure.mpg.de [pure.mpg.de]
Technical Support Center: Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Diazald during long-term storage. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Yellow powder appears discolored, clumpy, or has a different texture. | Exposure to light, heat, or moisture. | Do not use the reagent. Dispose of it according to your institution's hazardous waste guidelines. For future storage, ensure the container is tightly sealed, protected from light (e.g., in a brown bottle), and stored at the recommended temperature.[1][2] |
| Inconsistent or lower-than-expected yields in diazomethane generation. | Degradation of this compound. | Use a fresh, properly stored batch of this compound. It is stable for at least one year at room temperature, but prolonged storage should be under refrigeration.[1] Consider performing a small-scale test reaction to verify the efficacy of the stored this compound before proceeding with a larger scale experiment. |
| Safety incident during handling or storage (e.g., unexpected off-gassing). | Thermal decomposition. | This compound is sensitive to heat and may begin to self-heat and spontaneously ignite at temperatures above 40°C. Store away from heat sources and in a well-ventilated area. In case of a spill, avoid generating dust and clean up with appropriate personal protective equipment.[2][3] |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For prolonged storage, it is recommended to keep this compound refrigerated.[1] While it is stable at room temperature for at least one year, refrigeration helps to ensure its long-term stability.[1] Some suppliers may even recommend freezing (<-10 °C or -70°C).[4][5] Always refer to the manufacturer's specific recommendations.
2. How does temperature affect the stability of this compound?
This compound is heat-sensitive. Temperatures above 40°C can lead to self-heating and spontaneous ignition. Thermal analysis has shown that the onset of exothermic decomposition for pure crystalline this compound is around 80°C.[6][7] Higher temperatures significantly accelerate chemical degradation.[8]
3. Is this compound sensitive to light?
Yes, this compound is light-sensitive. It should be stored in a brown bottle to protect it from light.[1]
4. What are the visible signs of this compound degradation?
While specific degradation products are not detailed in the provided search results, any change in the physical appearance of the yellow powder, such as discoloration, clumping, or a change in texture, could indicate degradation.
5. What safety precautions should be taken when handling and storing this compound?
This compound is a severe skin irritant and contact should be avoided.[1] It is also a flammable solid. Always handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][9]
Data Summary
Recommended Storage Conditions for this compound
| Condition | Recommendation | Source(s) |
| Temperature (Short-term) | Room Temperature (stable for at least one year) | [1] |
| Temperature (Prolonged) | Refrigerated | [1] |
| Temperature (Supplier Specific) | Freeze (<-10 °C or -70°C) | [4][5] |
| Light Protection | Store in a brown bottle | [1] |
| Container | Tightly closed container | [2] |
Experimental Protocols
Protocol for Visual Inspection of this compound Stability
-
Safety First: Before handling, ensure you are wearing appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[3][9]
-
Work Area: Conduct the inspection in a well-ventilated area, such as a chemical fume hood.[1][9]
-
Retrieve Sample: Obtain the this compound container from its storage location (refrigerator or freezer).
-
Equilibrate to Room Temperature: If stored at a low temperature, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Visual Examination: Carefully open the container and visually inspect the contents. Note the color, consistency, and any signs of clumping or discoloration. Fresh this compound should be a yellow powder.[1]
-
Record Observations: Document your observations in a lab notebook, including the date of inspection and the lot number of the this compound.
-
Decision: If the material appears discolored, clumpy, or otherwise degraded, it should not be used and should be disposed of as hazardous waste.
-
Resealing and Storage: If the material appears to be in good condition, securely reseal the container and return it to the recommended storage conditions.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound(80-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. accustandard.com [accustandard.com]
- 5. accustandard.com [accustandard.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. allanchem.com [allanchem.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Diazald Technical Support Center: Managing Skin Irritation & Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of Diazald, with a specific focus on preventing and managing skin irritation and exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, scientifically known as N-methyl-N-nitroso-p-toluenesulfonamide, is primarily used as a precursor for the in-situ generation of diazomethane, a highly useful but toxic and explosive methylating agent.[1][2] The main hazards associated with this compound itself include:
-
Skin Irritation: It is a severe skin irritant and can cause redness and pain.[1][3][4]
-
Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization).[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5]
-
Instability: It is thermally sensitive and can be unstable.[2][5]
Q2: What are the initial symptoms of this compound skin exposure?
Symptoms of skin contact may include redness, pain, and dermatitis.[3] An allergic reaction can also manifest as a rash.[3] It's important to note that some effects may not be immediate.
Q3: What should I do if this compound comes into contact with my skin?
Q4: What type of Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive suite of PPE is necessary to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves are mandatory. Proper glove removal technique must be followed to avoid contaminating your hands.[5]
-
Eye Protection: Safety glasses with side-shields or a face shield are essential.[5]
-
Lab Coat: A lab coat or a complete suit protecting against chemicals should be worn.[5][7]
-
Respiratory Protection: If there is a risk of inhaling dust, a full-face particle respirator may be necessary.[5]
Q5: How should I store this compound?
Store this compound in a cool, dry, and well-ventilated place in its original, tightly closed container.[5] It should be kept away from heat, sparks, open flames, and direct sunlight.[3][4] For prolonged storage, refrigeration is recommended.[1]
Troubleshooting Guides
Scenario 1: Accidental Skin Contact
-
Problem: You have spilled a small amount of this compound powder on your gloved hand and some may have touched your skin beneath the glove.
-
Troubleshooting Steps:
-
Immediate Action: Move away from the hazardous area to a designated washing station.
-
Glove Removal: Carefully remove the contaminated glove using the proper technique to avoid further skin contact.
-
Washing: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[5][6][7]
-
Seek Medical Advice: Consult a physician and have the Safety Data Sheet (SDS) for this compound available.[5]
-
Report the Incident: Inform your supervisor and follow your institution's incident reporting procedures.
-
Scenario 2: Minor Spill on a Lab Bench
-
Problem: A small amount of this compound powder has spilled onto a laboratory bench.
-
Troubleshooting Steps:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Evacuate (if necessary): For larger spills or if dust is generated, evacuate the area.[5]
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Prevent the powder from spreading.
-
Clean-up:
-
Decontamination: Clean the affected area with soap and water.[7]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to your local regulations.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80-11-5 | [4] |
| Molecular Formula | C₈H₁₀N₂O₃S | [8] |
| Molecular Weight | 214.24 g/mol | [8][9] |
| Appearance | Solid | [9] |
| Melting Point | 61-62 °C | [9] |
Table 2: Hazard Identification and PPE Recommendations
| Hazard | GHS Classification | Recommended PPE | Reference |
| Skin Irritation | Skin Irrit. 2 | Chemical-resistant gloves, Lab coat | [9][10] |
| Skin Sensitization | Skin Sens. 1 | Chemical-resistant gloves, Lab coat | [9][10] |
| Eye Irritation | Eye Irrit. 2 | Safety glasses with side-shields or face shield | [9][10] |
| Respiratory Irritation | STOT SE 3 | Use in a well-ventilated area or with respiratory protection | [9][10] |
| Flammability | Self-react. C | Keep away from heat and ignition sources | [9][10] |
Experimental Protocols
Protocol 1: First Aid for this compound Skin Exposure
-
Objective: To provide immediate and effective first aid following skin contact with this compound to minimize harm.
-
Materials:
-
Soap
-
Running water
-
Safety shower
-
Clean towels
-
This compound Safety Data Sheet (SDS)
-
-
Procedure:
-
Immediately move the affected person from the area of exposure to a safety shower or eyewash station.
-
If contaminated, remove all clothing from the affected area.
-
Wash the affected skin thoroughly with soap and copious amounts of water for at least 15 minutes.[5][6][7]
-
Ensure all visible traces of the chemical have been removed.
-
While the individual is being treated, another person should locate the this compound SDS.
-
After thorough washing, seek immediate medical attention. Provide the medical personnel with the this compound SDS.[5]
-
Report the incident to the laboratory supervisor and follow all institutional reporting requirements.
-
Protocol 2: Decontamination of a Minor this compound Spill
-
Objective: To safely clean and decontaminate a minor spill of this compound powder.
-
Materials:
-
Personal Protective Equipment (as specified in the SDS)
-
Absorbent pads or vermiculite
-
Wet cloths or sponges
-
Soap or a suitable laboratory detergent
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
-
Procedure:
-
Ensure the spill area is well-ventilated. If necessary and safe to do so, open a window or use a fan.
-
Don the appropriate PPE.
-
If the spill is a powder, gently cover it with a wet paper towel to prevent the powder from becoming airborne.
-
Carefully scoop up the absorbed material or gently sweep the dampened powder.
-
Place the waste into a labeled, sealable plastic bag.
-
Wash the spill area thoroughly with soap and water, working from the outside of the spill area inwards.[7]
-
Wipe the area with a clean, wet cloth.
-
Place all contaminated cleaning materials into the hazardous waste bag.
-
Seal the bag and dispose of it according to your institution's hazardous waste procedures.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. westliberty.edu [westliberty.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. accustandard.com [accustandard.com]
- 9. 二甲基亚硝基苯磺酰胺® 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound 99 80-11-5 [sigmaaldrich.com]
Technical Support Center: Diazomethane Generation from Diazald
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of diazomethane when using Diazald™ as a precursor.
Troubleshooting Guide: Low Diazomethane Yield
Low yields of diazomethane can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My diazomethane yield is significantly lower than expected. What are the most common causes?
Answer: Several factors can contribute to a low yield of diazomethane. The most common are:
-
Suboptimal Reaction Temperature: The decomposition of this compound to diazomethane is temperature-sensitive. The reaction is typically conducted at around 65-70°C.[1] Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to the decomposition of diazomethane, which is unstable above 100°C.[2]
-
Inadequate Base Concentration or Activity: The reaction requires a strong base, typically potassium hydroxide (KOH), to facilitate the elimination reactions that generate diazomethane.[1] An insufficient amount of base or the use of old, less active KOH can lead to an incomplete reaction.
-
Presence of Water: While the reaction is carried out in an aqueous/organic biphasic system, an excessive amount of water can be detrimental to the yield.[3]
-
Improper Apparatus Setup: Leaks in the distillation apparatus can lead to the loss of gaseous diazomethane. It is crucial to ensure all joints are well-sealed. The use of specialized glassware with flame-polished joints is recommended to prevent explosions initiated by rough surfaces.[2][4][5]
-
Decomposition of this compound: this compound is sensitive to heat and light and can decompose over time, especially if not stored correctly. Always use high-quality, properly stored this compound.
Question: How can I determine the concentration of my generated diazomethane solution?
Answer: The concentration of the ethereal diazomethane solution can be determined by titration. A known excess of a carboxylic acid, such as benzoic acid, is added to an aliquot of the diazomethane solution. The unreacted benzoic acid is then back-titrated with a standardized solution of sodium hydroxide.[6][7] This method allows for an accurate determination of the molarity of the diazomethane solution.
Question: What is the expected yield of diazomethane from this compound?
Answer: With proper technique and optimal conditions, the generation of diazomethane from this compound can be quite efficient.
| Precursor Scale | Expected Yield of Diazomethane | Reference |
| 20.6 g Nitrosomethylurea (0.2 mole) | 5.3 to 5.9 g (63-70%) | [6] |
| 5.0 g this compound (23 mmol) | 700 mg to 900 mg (16.6 to 21.4 mmol) | [5][8] |
Frequently Asked Questions (FAQs)
Q1: Is it safe to use ground-glass joints in my diazomethane generation apparatus?
A1: No, it is strongly advised to avoid ground-glass joints. Diazomethane can explode upon contact with rough surfaces, including ground-glass joints and even scratches on glassware.[2][9] It is imperative to use specialized glassware with flame-polished joints, such as those provided in commercially available diazomethane generation kits.[4][5]
Q2: What is the role of the high-boiling point co-solvent (e.g., diethylene glycol monomethyl ether) in the reaction?
A2: A high-boiling point polar cosolvent is used to ensure a homogeneous reaction mixture at the required temperature and to facilitate the smooth decomposition of this compound.[1]
Q3: Can I store the ethereal solution of diazomethane?
A3: Diazomethane is highly unstable and should be used immediately after preparation.[4] It is not recommended to store solutions of diazomethane due to its potential to explode, even at low temperatures.
Q4: My this compound has turned yellow. Is it still usable?
A4: this compound is a pale yellow crystalline solid. While a slight yellow color is normal, a significant change in color or appearance could indicate decomposition. Given that this compound is heat and light-sensitive, it is best to use a fresh, properly stored batch for optimal results.
Q5: What are the primary safety precautions I should take when working with diazomethane?
A5: Diazomethane is extremely toxic and a potent carcinogen.[2][5][9] It is also highly explosive.[2][5][9] All work with diazomethane must be conducted in a well-ventilated fume hood, behind a blast shield.[2] Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, is mandatory. Specialized glassware with flame-polished joints should be used.[4][5]
Experimental Protocols
Protocol for the Generation of an Ethereal Solution of Diazomethane from this compound
Materials:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Water
-
Diazomethane generation apparatus with flame-polished joints
-
Receiving flask
-
Separatory funnel
-
Water bath
-
Dry ice/isopropanol bath
Procedure:
-
Apparatus Setup: Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The apparatus should consist of a reaction vessel, a condenser, and an addition funnel. The receiving flask should be cooled in a dry ice/isopropanol bath.[8][10]
-
Base Preparation: In the reaction vessel, prepare a solution of 5 g of potassium hydroxide in 8 mL of water and 10 mL of 95% ethanol.[8]
-
This compound Solution: In a separate flask, prepare a solution of 5.0 g (23 mmol) of this compound in 45 mL of diethyl ether.[5]
-
Reaction Initiation: Heat the reaction vessel containing the KOH solution to 65°C using a water bath.[5][8]
-
Addition of this compound: Slowly add the this compound solution from the addition funnel to the reaction vessel over a period of approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation of the diazomethane/ether mixture.[5][8]
-
Distillation: The yellow ethereal solution of diazomethane will co-distill and be collected in the cooled receiving flask.
-
Completion: After all the this compound solution has been added, continue the distillation until the distillate is colorless. To ensure all the diazomethane has been collected, an additional 10 mL of ether can be added to the reaction vessel and distilled over.[5][8]
-
Quenching: Any residual diazomethane in the reaction vessel or apparatus should be quenched by the careful addition of acetic acid until the yellow color disappears.[8]
Visualizations
Caption: Troubleshooting workflow for low diazomethane yield.
Caption: Reaction pathway for diazomethane generation from this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diazomethane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
Technical Support Center: Safe Quenching of Unreacted Diazomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures and answers to frequently asked questions regarding the safe quenching of unreacted diazomethane. Adherence to these protocols is critical due to the extremely toxic and explosive nature of diazomethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most recommended method for quenching unreacted diazomethane?
A1: The most widely recommended method for quenching unreacted diazomethane is the careful, dropwise addition of a weak acid, most commonly acetic acid.[1][2] This should be done until the characteristic yellow color of the diazomethane solution disappears and the evolution of nitrogen gas ceases.[1][2]
Q2: Why is the yellow color disappearance an indicator of a complete reaction?
A2: Diazomethane is a yellow gas, and its solution in solvents like diethyl ether retains this yellow color.[1] The disappearance of this color indicates that the diazomethane has been consumed and converted into a colorless product, in the case of acetic acid quenching, methyl acetate.[1]
Q3: What are the visual cues that the quenching process is complete?
A3: There are two primary visual cues to confirm the completion of the quenching reaction:
-
Color Change: The yellow color of the diazomethane solution will completely disappear.[1][2]
-
Cessation of Gas Evolution: The production of nitrogen gas bubbles will stop.[1][2]
Q4: Can I use other acids besides acetic acid for quenching?
A4: Yes, other weak acids can be used. For instance, formic acid is also a suitable quenching agent for diazomethane and its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane).[3] Benzoic acid is also used to titrate diazomethane solutions to determine their concentration, which involves a similar reaction.[1]
Q5: Is it safe to dispose of unquenched diazomethane solution down the drain or in regular waste streams?
A5: Absolutely not. Diazomethane is highly toxic and explosive and must be quenched before disposal.[1][2] Once successfully quenched, the resulting solution can typically be disposed of through normal waste streams, but it is always best to consult your institution's specific waste disposal guidelines.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Persistent Yellow Color After Adding Acetic Acid | Insufficient amount of quenching agent added. | Continue to add acetic acid dropwise until the yellow color completely disappears. |
| Low reactivity due to very low temperatures. | While quenching should be done cautiously, ensure the reaction is not so cold that the reaction rate is significantly hindered. Allow the mixture to stir at a controlled, cool temperature (e.g., 0 °C). | |
| Uncontrolled or Rapid Gas Evolution | Addition of quenching agent is too fast. | Immediately stop the addition of the quenching agent. Allow the reaction to subside before resuming addition at a much slower rate. Perform the quenching in a fume hood with a blast shield in place. |
| Localized high concentration of quenching agent. | Ensure the diazomethane solution is well-stirred during the dropwise addition of the quenching agent to prevent localized "hot spots."[1] | |
| Formation of a Precipitate | This is not a typical observation when quenching with acetic acid. | Stop the procedure and consult with a senior researcher or safety officer. The precipitate could indicate an unexpected side reaction. |
Quenching Agent Comparison
| Quenching Agent | Primary Use | Reaction Byproducts | Key Considerations |
| Acetic Acid | Standard quenching of diazomethane and TMS-diazomethane.[1][4] | Methyl acetate, Nitrogen gas.[1] | Readily available and effective. The reaction progress is easily monitored visually. |
| Formic Acid | Alternative to acetic acid for quenching TMS-diazomethane.[3] | Methyl formate, Nitrogen gas. | Similar reactivity profile to acetic acid. |
| Benzoic Acid | Primarily used for the titration of diazomethane solutions to determine concentration.[1] | Methyl benzoate, Nitrogen gas. | Solid at room temperature, which may be less convenient for dropwise addition compared to liquid acids. |
| Silicic Acid | Mentioned for destroying unreacted diazomethane in specific apparatus setups. | Not specified. | Less common and may be context-dependent. |
Experimental Protocol: Quenching Unreacted Diazomethane with Acetic Acid
! WARNING ! Diazomethane is a potent poison and a powerful explosive. All work must be conducted in a certified chemical fume hood with a blast shield. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloves, is mandatory.[1]
Materials:
-
Solution of unreacted diazomethane in a suitable solvent (e.g., diethyl ether).
-
Glacial acetic acid.
-
Stir plate and magnetic stir bar.
-
Appropriate reaction flask (should be free of scratches or sharp edges).[1]
-
Dropping funnel or a pipette for controlled addition.
Procedure:
-
Setup:
-
Place the flask containing the diazomethane solution in a cooling bath (e.g., an ice-water bath at 0 °C) on a magnetic stir plate. This helps to control the exothermic reaction.
-
Begin stirring the solution at a moderate rate to ensure homogeneity.[1]
-
-
Quenching:
-
Slowly add glacial acetic acid dropwise to the stirring diazomethane solution.[1]
-
Observe the reaction mixture closely. You will see the evolution of nitrogen gas (bubbling) and the gradual fading of the yellow color at the point of addition.
-
-
Endpoint Determination:
-
Confirmation:
-
Once the visual indicators suggest the reaction is complete, allow the solution to stir for an additional 5-10 minutes to ensure all traces of diazomethane have been quenched.
-
-
Disposal:
-
The resulting colorless solution, containing methyl acetate, the solvent, and any excess acetic acid, can now be prepared for disposal according to your institution's hazardous waste procedures.
-
Workflow for Safe Diazomethane Quenching
Caption: Decision workflow for the safe quenching of unreacted diazomethane.
References
Technical Support Center: Solvent Selection for Diazald Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate solvents for reactions involving Diazald (N-methyl-N-nitroso-p-toluenesulfonamide), primarily for the safe and efficient generation of diazomethane.
Frequently Asked Questions (FAQs)
Q1: What are the standard solvents used for generating diazomethane from this compound?
A1: The most common solvent system is a biphasic mixture of diethyl ether, ethanol, and an aqueous solution of a base, typically potassium hydroxide (KOH).[1][2] Ethanol is used to dissolve this compound, the aqueous solution contains the base necessary for the reaction, and diethyl ether serves as the solvent to collect the diazomethane as it is generated and distilled.[3]
Q2: Why is diethyl ether the preferred collection solvent?
A2: Diethyl ether is favored due to its low boiling point (34.6 °C), which allows for the co-distillation of diazomethane at a relatively low temperature, minimizing the risk of explosive decomposition of the diazomethane.[1] Using solvents with higher boiling points can lead to a greater concentration of diazomethane in the vapor phase, increasing the explosion hazard.[1]
Q3: Can I use other ethers as alternatives to diethyl ether?
A3: While other ethers like methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) are sometimes used as greener alternatives in other applications, for diazomethane generation, the low boiling point of diethyl ether is a critical safety feature.[4][5][6] If an alternative is considered, a thorough risk assessment is crucial, paying close attention to the solvent's boiling point and peroxide-forming tendencies.
Q4: How can I prepare an alcohol-free solution of diazomethane?
A4: For applications requiring an alcohol-free solution, the ethanol in the generating flask can be replaced with a high-boiling ether such as 2-(2-ethoxyethoxy)ethanol (diglyme).[7] This allows for the generation of diazomethane which is then distilled into an ethereal solution without the presence of ethanol.
Q5: What is the role of ethanol and water in the reaction mixture?
A5: Ethanol acts as a co-solvent to facilitate the mixing of the aqueous potassium hydroxide solution and the ethereal solution of this compound, promoting a smooth reaction. Water is necessary to dissolve the potassium hydroxide base, which is essential for the elimination reaction that generates diazomethane.
Troubleshooting Guide
Issue: Low Yield of Diazomethane
Q1: I am experiencing a lower than expected yield of diazomethane. Could the solvent be the cause?
A1: Yes, several solvent-related factors can lead to low yields:
-
Inadequate Mixing: If the biphasic mixture is not stirred effectively, the reaction between this compound and the aqueous base will be slow and incomplete. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Incorrect Solvent Ratios: The proportions of diethyl ether, ethanol, and water are important for optimal reaction conditions. Deviating significantly from established protocols can lead to reduced yields.
-
Decomposition of Diazomethane: If the distillation temperature is too high or the generated diazomethane is exposed to strong light, it can decompose, lowering the yield.[1][8] Ensure the receiving flask is cooled in an ice bath.
Issue: Safety Concerns
Q2: What are the primary safety hazards associated with the solvents used in this compound reactions?
A2: The primary hazards are:
-
Flammability of Diethyl Ether: Diethyl ether is extremely flammable and has a low flash point. All operations should be conducted in a fume hood, away from ignition sources.
-
Peroxide Formation in Ethers: Diethyl ether can form explosive peroxides upon exposure to air and light. Always use a fresh bottle of ether or test for the presence of peroxides before use.
-
Explosion Hazard: Diazomethane itself is highly explosive and toxic. The use of solvents with boiling points higher than diethyl ether can increase the concentration of gaseous diazomethane, elevating the risk of an explosion.[1] Avoid using glassware with ground glass joints, as sharp edges can trigger an explosion.[1][8]
Q3: Are there any "greener" or safer solvent alternatives?
A3: While the chemical industry is moving towards more sustainable solvents, the specific safety requirements of diazomethane generation limit the options.[9][10] The low boiling point of diethyl ether is a key safety feature that is not easily replaced. For subsequent reactions using the generated diazomethane solution, solvent exchange to a less hazardous solvent can be considered after the generation step is complete.
Quantitative Data on Solvent Systems
The yield of diazomethane can be influenced by the specific solvent system employed. Below is a summary of reported yields for different solvent systems.
| Generating Solvent System | Receiving Solvent | Reported Diazomethane Yield | Reference(s) |
| Ethanol, Water, KOH | Diethyl Ether | 63-70% | [11] |
| 2-(2-Ethoxyethoxy)ethanol, Water, KOH | Diethyl Ether | Similar to ethanol system | [7] |
| Diglyme, Water, KOH | Diethyl Ether | 700-900 mg from 5g this compound | [7] |
| Biphasic: Aqueous KOH / Organic phase with this compound | Methylene Chloride | Used for in-situ reactions | [2] |
Note: Yields can vary based on the scale of the reaction, the quality of reagents, and the specific apparatus used.
Experimental Protocol: Generation of Diazomethane from this compound
This protocol is a general guideline and should be adapted based on the specific requirements of your experiment and a thorough risk assessment.
Materials:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Apparatus with flame-polished joints specifically designed for diazomethane generation
Procedure:
-
Preparation of the Base Solution: In the reaction flask, dissolve potassium hydroxide in water and then add ethanol.
-
Apparatus Setup: Assemble the diazomethane generation apparatus. The receiving flask should contain a predetermined amount of diethyl ether and be cooled in an ice-salt bath or a dry ice/acetone bath.
-
Preparation of this compound Solution: Dissolve the required amount of this compound in diethyl ether in a dropping funnel.
-
Reaction: Gently heat the reaction flask containing the KOH solution to 65-70 °C using a water bath.
-
Addition of this compound: Add the this compound solution dropwise from the dropping funnel to the reaction flask with efficient stirring. The rate of addition should be approximately equal to the rate of distillation.
-
Distillation: Diazomethane will co-distill with the diethyl ether and be collected in the cooled receiving flask. The yellow color of diazomethane will be visible.
-
Completion: Continue the distillation until the distillate becomes colorless. A small amount of additional diethyl ether can be added to the reaction flask to ensure all the diazomethane has been distilled.
-
Quenching Excess Reagent: After the reaction is complete, any unreacted diazomethane in the generating flask or receiving flask should be carefully quenched by the slow addition of acetic acid until the yellow color disappears.[12][13]
Visualizations
Caption: Workflow for Diazomethane Generation from this compound.
Caption: Decision logic for selecting solvents in this compound reactions.
References
- 1. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - replacement of diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diazomethane - Wikipedia [en.wikipedia.org]
- 9. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Minimizing Residual Impurities in Diazald Synthesis
Welcome to the Technical Support Center for the synthesis of diazomethane using Diazald (N-methyl-N-nitroso-p-toluenesulfonamide). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on minimizing residual impurities in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in diazomethane synthesized from this compound?
A1: The primary impurities of concern are unreacted this compound, the non-volatile byproduct p-toluenesulfonate salt, water, and methylamine.[1] Additionally, side reactions with solvents or co-distillation of the high-boiling polar cosolvent (like 2-(2-ethoxyethoxy)ethanol) can introduce other contaminants.[2]
Q2: Why is my ethereal diazomethane solution yellow, and does the color indicate purity?
A2: A yellow color is characteristic of diazomethane in solution. The intensity of the yellow color is an approximate indicator of the diazomethane concentration. A pale yellow solution is dilute, while a more intense yellow indicates a higher concentration. However, the color alone is not a definitive measure of purity, as other colored impurities could be present. If the distillate remains yellow after the addition of more ether during distillation, it may indicate the presence of unreacted starting material or byproducts.[1]
Q3: Can I store the ethereal diazomethane solution?
A3: Ethereal solutions of diazomethane can be stored for short periods in a refrigerator in a smooth, scratch-free glass container with a ground-glass stopper. However, because diazomethane is unstable and can decompose over time, it is highly recommended to use the solution immediately after preparation for best results and to minimize safety risks.[3]
Q4: What are the key safety precautions when working with this compound and diazomethane?
A4: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[4] All operations should be conducted in a well-ventilated fume hood behind a safety shield. Use of specialized glassware with fire-polished joints or Clear-Seal® joints is recommended to avoid explosions initiated by rough surfaces.[1][5] Avoid contact with strong light, alkali metals, and certain drying agents like calcium sulfate, as these can trigger explosive decomposition.[5] this compound itself is a skin irritant and should be handled with care.[3]
Troubleshooting Guides
Issue 1: Low Yield of Diazomethane
Q: I am consistently obtaining a low yield of diazomethane. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction:
-
Cause: Insufficient base or inadequate heating can lead to incomplete decomposition of this compound.
-
Solution: Ensure the correct molar ratio of potassium hydroxide to this compound is used. The reaction mixture should be gently heated to the recommended temperature (typically 65-70 °C) to ensure a steady rate of diazomethane generation and distillation.[6]
-
-
Decomposition of Diazomethane:
-
Cause: Diazomethane is unstable and can decompose, especially at higher temperatures or in the presence of acidic impurities.
-
Solution: Maintain the recommended temperature range. Ensure all glassware is clean and free of acidic residues. Use the generated diazomethane solution immediately.
-
-
Losses During Distillation:
-
Cause: An inefficient condenser or a distillation rate that is too high can lead to the loss of volatile diazomethane.
-
Solution: Use a high-efficiency condenser, such as a dry ice cold-finger condenser, to quantitatively trap the diazomethane/ether vapor.[1] The rate of addition of the this compound solution should be approximately equal to the rate of distillation.[1]
-
Issue 2: Presence of Solid Impurities in the Distillate
Q: My collected diazomethane solution contains a white precipitate. What is it and how can I prevent this?
A: A white precipitate is likely the potassium salt of p-toluenesulfonic acid, the main byproduct of the reaction.
-
Cause: Vigorous boiling or "bumping" of the reaction mixture can carry over non-volatile components into the distillation receiver.
-
Solution:
-
Ensure smooth and controlled heating of the reaction flask. Using a magnetic stirrer can help.
-
Do not distill the reaction mixture to dryness. The distillation should be stopped when the ether distillate becomes colorless.[1]
-
The design of the distillation apparatus is crucial. A well-designed setup will minimize the carryover of aerosols.
-
Issue 3: Water Contamination in the Diazomethane Solution
Q: My diazomethane solution appears cloudy, suggesting water contamination. How can I obtain an anhydrous solution?
A: Water can be carried over during the co-distillation with ether.
-
Purification: The ethereal diazomethane solution can be dried by passing it over potassium hydroxide (KOH) pellets.[5]
-
Caution: Do not use other drying agents like calcium sulfate, as they can react violently with diazomethane.[5] Avoid using broken KOH sticks with sharp edges, as they can initiate decomposition.
-
-
Prevention: While some water carryover is common, ensuring the receiving flask is dry and minimizing the exposure of the solution to atmospheric moisture can help. For applications requiring strictly anhydrous conditions, the drying step with KOH pellets is recommended.
Data on Factors Affecting Purity and Yield
While specific quantitative data from a single comparative study is scarce in the literature, the following table summarizes the qualitative impact of key experimental parameters on the purity and yield of diazomethane, based on established protocols and safety guidelines.
| Parameter | Recommendation | Effect on Yield | Effect on Purity | Rationale |
| Temperature | 65-70 °C | Optimal | High | Higher temperatures can lead to the decomposition of diazomethane and co-distillation of impurities. Lower temperatures result in an impractically slow reaction rate.[6] |
| Glassware | Fire-polished or Clear-Seal® joints | Neutral | High | Scratched or ground-glass surfaces can initiate the explosive decomposition of diazomethane, severely impacting safety and yield.[5] |
| Rate of Addition | Match the rate of distillation | Optimal | High | A slow, controlled addition of this compound prevents a sudden, vigorous reaction, minimizing the carryover of non-volatile impurities.[1] |
| Drying Agent | KOH pellets | Optimal | High | Other drying agents, such as calcium sulfate, can react explosively with diazomethane. KOH is inert under these conditions.[5] |
Experimental Protocols
1. Small-Scale (1-50 mmol) Diazomethane Generation
This protocol is adapted from procedures utilizing the Aldrich Mini this compound® Apparatus.
-
Apparatus Setup:
-
Assemble the one-piece reaction vessel and condenser. The receiving flask should have a Clear-Seal® joint.
-
Place a solution of potassium hydroxide (2.5 g) in water (4 mL), 2-(2-ethoxyethoxy)ethanol (14 mL), and ether (8 mL) in the reaction vessel.
-
Charge a separatory funnel with a solution of this compound (5.0 g, 23 mmol) in 45 mL of ether.
-
Cool the receiving flask in an ice-salt bath.
-
Fill the "cold-finger" condenser with dry ice.
-
-
Procedure:
-
Warm the reaction vessel to 65 °C using a water bath.
-
Add the this compound solution from the separatory funnel dropwise over approximately 20 minutes. The rate of addition should roughly match the rate of distillation.
-
Once the this compound solution has been added, continue the distillation until the ether distilling over is colorless. An additional 10 mL of ether may be added to the reaction vessel to ensure all diazomethane is collected.
-
The receiving flask will contain an ethereal solution of diazomethane.
-
2. Large-Scale (200-300 mmol) Diazomethane Generation
This protocol is adapted for use with a macro-scale distillation apparatus.
-
Apparatus Setup:
-
In a 1-L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a high-efficiency condenser, place a solution of 15 g of KOH in 25 mL of water, 50 mL of 2-(2-ethoxyethoxy)ethanol, and 30 mL of ether.
-
The condenser outlet should be connected via an adapter to a receiving flask (or a series of two flasks) containing ether and cooled in an ice-salt bath. The adapter tip should dip below the surface of the ether in the receiving flask.
-
Prepare a solution of 50 g of this compound in 300 mL of ether and place it in the dropping funnel.
-
-
Procedure:
-
Heat the reaction flask in a water bath to 70-75 °C and start the stirrer.
-
Add the this compound solution at a regular rate over 15-20 minutes.
-
After the addition is complete, add more ether (typically 50-100 mL) to the dropping funnel and continue the distillation until the distillate is colorless.
-
The combined ethereal distillates in the receiving flasks contain the diazomethane.
-
3. Purity Assessment by Titration
The concentration of the generated diazomethane solution can be determined by titration with benzoic acid.
-
An accurately weighed sample of pure benzoic acid (in excess) is dissolved in absolute ether at 0 °C.
-
An aliquot of the cold diazomethane solution is added until the yellow color is completely discharged.
-
The unreacted benzoic acid is then back-titrated with a standardized solution of sodium hydroxide.
Visualizations
Caption: Reaction mechanism of this compound with potassium hydroxide.
Caption: General experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Methylation Reactions: Diazald vs. TMS-diazomethane
For researchers, scientists, and drug development professionals, the choice of a methylating agent is critical, balancing reaction efficiency with paramount safety considerations. This guide provides an objective comparison of two common choices: Diazald, a precursor to diazomethane, and (trimethylsilyl)diazomethane (TMS-diazomethane).
This compound (N-methyl-N-nitroso-p-toluenesulfonamide) serves as a convenient and relatively stable solid precursor for the in situ generation of diazomethane, a highly reactive and versatile methylating agent.[1] In contrast, TMS-diazomethane is a commercially available reagent, often supplied as a solution, that offers an alternative to the volatile and explosive nature of diazomethane gas.[2] While both are effective for the methylation of various functional groups, particularly carboxylic acids, their handling requirements, reaction conditions, and safety profiles differ significantly.
Performance and Reaction Conditions: A Quantitative Look
The efficiency of methylation reactions using this compound (generating diazomethane) and TMS-diazomethane is often comparable, with both capable of achieving high to quantitative yields. The choice between them may therefore depend on the specific substrate, scale, and laboratory safety infrastructure.
| Reagent | Substrate | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound (in situ CH2N2) | Carboxylic Acids | Ether/Water/High-boiling alcohol | 65-70 | ~20 min (generation) | High/Quantitative | [1][3] |
| This compound (in situ CH2N2) | Phenols | Ether | Room Temp. | Variable | High | [3] |
| TMS-diazomethane | Boc-D-Ser(Bzl)-OH (a carboxylic acid) | Diethyl ether/Methanol (7:2) | 0 to Room Temp. | 5 hours | 100% | [4] |
| TMS-diazomethane | Phenolic analytes | n-hexane with DIPEA | Room Temp. | 24 hours | High (comparable or higher than diazomethane) | [5] |
| TMS-diazomethane | Naturally occurring carboxylic acids | Toluene/Methanol (3:2) | Room Temp. | 30 min | 94-96% | [6] |
Safety Profile: A Critical Consideration
The most significant distinction between these two reagents lies in their safety profiles.
This compound , as a precursor to diazomethane, necessitates the handling of the highly toxic and explosive diazomethane gas.[3][7] Diazomethane is a known carcinogen and can cause severe respiratory irritation, potentially leading to pulmonary edema upon inhalation.[3] Explosions can be triggered by rough glass surfaces, strong light, and certain metal salts.[7] Therefore, the use of specialized glassware and a blast shield is mandatory when generating diazomethane from this compound.[3][7]
TMS-diazomethane is marketed as a safer, non-explosive alternative to diazomethane.[2][8] However, it is crucial to recognize that TMS-diazomethane is also extremely toxic and can be fatal if inhaled, with reported deaths attributed to exposure.[8][9][10][11][12] Inhalation can cause delayed-onset pulmonary edema.[8][9][10] It is a flammable liquid and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9][11]
Experimental Protocols
Methylation using this compound (Generation of Diazomethane)
This protocol is a generalized procedure and should be performed with extreme caution, adhering to all institutional safety guidelines.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ether (or other suitable solvent)
-
High-boiling alcohol (e.g., 2-(2-ethoxyethoxy)ethanol)
-
Water
-
Substrate to be methylated
-
Specialized diazomethane generation apparatus (e.g., Aldrich this compound apparatus) with fire-polished joints
-
Blast shield
Procedure:
-
Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The receiving flask should be cooled in an ice bath.
-
In the reaction flask, prepare a solution of KOH in water and the high-boiling alcohol.
-
Gently heat the KOH solution to 65-70 °C.
-
Dissolve this compound in ether and add this solution dropwise to the heated KOH solution from a dropping funnel.
-
The yellow diazomethane gas will co-distill with the ether and collect in the cooled receiving flask.
-
The resulting ethereal solution of diazomethane can then be added to a solution of the substrate to be methylated.
-
The reaction is typically rapid, and the disappearance of the yellow color of diazomethane indicates consumption.
-
Any excess diazomethane should be quenched carefully with a weak acid (e.g., acetic acid) until the yellow color disappears and gas evolution ceases.
Methylation using TMS-diazomethane
This protocol is a general procedure for the methylation of a carboxylic acid.
Materials:
-
TMS-diazomethane solution (e.g., 2 M in hexanes)
-
Carboxylic acid substrate
-
Methanol
-
Anhydrous ether (or other suitable solvent)
-
Acetic acid (for quenching)
Procedure:
-
In a fume hood, dissolve the carboxylic acid in a mixture of ether and methanol. The presence of methanol is crucial to facilitate the reaction and prevent the formation of silyl ester byproducts.[2][8]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the TMS-diazomethane solution dropwise to the stirred solution of the carboxylic acid. Evolution of nitrogen gas should be observed.[4]
-
Monitor the reaction by TLC or other appropriate analytical techniques. The reaction is typically complete when the yellow color of the TMS-diazomethane persists.[8]
-
Allow the reaction to warm to room temperature and stir for an additional period if necessary.
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.[8]
-
The reaction mixture can then be worked up to isolate the methylated product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generation of diazomethane from this compound and the subsequent methylation of a carboxylic acid, as well as the methylation of a carboxylic acid using TMS-diazomethane.
Caption: Generation of diazomethane from this compound and subsequent methylation.
Caption: Methylation of a carboxylic acid using TMS-diazomethane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diazomethane Precursors: Diazald vs. N-methyl-N-nitrosourea
For Researchers, Scientists, and Drug Development Professionals
Diazomethane (CH₂N₂) is a highly versatile and potent methylating agent, invaluable in organic synthesis for the esterification of carboxylic acids, etherification of phenols, and various cyclopropanation reactions. However, its utility is overshadowed by its extreme toxicity and explosive nature in its pure, gaseous form.[1][2][3] Consequently, in-situ generation from safer, more stable precursors is the standard and recommended laboratory practice.
This guide provides an objective comparison of two common precursors for diazomethane synthesis: Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) and N-methyl-N-nitrosourea (MNU) . While historically significant, MNU has been largely superseded by this compound due to critical differences in stability and safety.
Performance and Properties: A Head-to-Head Comparison
The choice between this compound and MNU hinges on a trade-off between reaction conditions and, most importantly, safety. This compound is a crystalline solid that is stable at room temperature for extended periods, whereas MNU is notoriously unstable and hazardous.[1][4]
| Feature | This compound (N-methyl-N-nitroso-p-toluenesulfonamide) | N-methyl-N-nitrosourea (MNU) |
| Chemical Formula | C₈H₁₀N₂O₃S | C₂H₅N₃O₂ |
| Molar Mass | 214.24 g/mol | 103.08 g/mol |
| Physical State | Yellow crystalline solid | Pale yellow crystalline solid[5][6] |
| Stability | Stable at room temperature for at least a year; thermally sensitive with a self-accelerating decomposition temperature below 75°C.[1][7][8] | Unstable at temperatures above 20°C and is shock-sensitive.[4] It is also sensitive to humidity and light.[6][9] |
| Toxicity & Hazards | Severe skin irritant.[1] Considered less toxic and less mutagenic than MNU.[8] | Highly toxic, a potent carcinogen, mutagen, and teratogen.[4][5][6][10] |
| Reaction Conditions | Requires heating to 65-70°C with a strong base (e.g., KOH) in a biphasic solvent system (e.g., ether/water/ethanol).[1][11][12] | Reacts with a strong base at lower temperatures (typically 0-5°C).[13] |
| Diazomethane Yield | Typically 64-70% when distilled.[7] | Can be high, often generated and used in-situ. Continuous flow processes report high productivity.[14][15] |
| Byproducts | p-toluenesulfonate salt, which is non-volatile.[8] | Water, carbon dioxide, and ammonia, which are innocuous and easily removed.[4] |
Experimental Protocols for Diazomethane Generation
Caution: The generation and handling of diazomethane must always be conducted in a well-ventilated fume hood behind a safety shield. Use of specialized, flame-polished glassware with no scratches is mandatory to prevent explosions.[1][3][7][11] Avoid ground-glass joints.[11]
Protocol 1: Diazomethane Generation from this compound
This procedure is a common method for preparing an ethereal solution of diazomethane.
Materials:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Water
-
Diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® apparatus) with a receiving flask cooled in a dry ice/acetone bath (-78°C).
Procedure:
-
In the reaction vessel of the apparatus, prepare a solution of 5 g of potassium hydroxide in 8 mL of water. Once dissolved, add 10 mL of 95% ethanol.[1]
-
Heat the reaction vessel to 65-70°C using a water bath.[16]
-
Prepare a solution of 5.0 g (23 mmol) of this compound in 45 mL of diethyl ether.[1]
-
Add the this compound solution to the reaction vessel from a dropping funnel over a period of approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation.[1][7]
-
The generated diazomethane co-distills with the ether and is collected in the cooled receiving flask. The distillate will be a characteristic yellow color.
-
Once all the this compound solution has been added, slowly add an additional 10-20 mL of ether to the reaction flask and continue the distillation until the distillate is colorless to ensure all diazomethane has been collected.[1][12]
-
The resulting ethereal solution should be used immediately and should not be stored.[7]
Protocol 2: Diazomethane Generation from N-methyl-N-nitrosourea (MNU)
Due to its instability and high toxicity, MNU is now rarely used. When it is, generation is typically performed at low temperatures and the resulting diazomethane is used immediately in the same reaction vessel (in-situ).
Materials:
-
N-methyl-N-nitrosourea (MNU)
-
Potassium hydroxide (KOH) or other strong base
-
Diethyl ether
-
Water
-
Reaction flask equipped with a stirrer, cooled in an ice-salt bath (0 to -5°C).
Procedure:
-
A two-phase system is typically employed. The substrate to be methylated is dissolved in diethyl ether in the reaction flask.
-
A cold (0°C) aqueous solution of a strong base, such as 40-50% KOH, is carefully layered below the ether.
-
Small portions of solid MNU are added to the stirred, cold biphasic mixture.
-
Diazomethane is generated in the aqueous layer and immediately partitions into the organic layer, where it reacts with the substrate.
-
The reaction is monitored by the disappearance of the yellow color of diazomethane.
Reaction Pathways and Mechanisms
The generation of diazomethane from both precursors proceeds via base-catalyzed elimination.
Diazomethane Generation from this compound
The reaction involves the attack of a hydroxide ion on the sulfonamide, leading to the elimination of diazomethane and the formation of a stable p-toluenesulfonate salt.
Caption: Base-catalyzed decomposition of this compound.
Diazomethane Generation from N-methyl-N-nitrosourea (MNU)
The base-induced decomposition of MNU is advantageous in that its byproducts are simple, volatile, or innocuous molecules. The reaction proceeds through an intermediate that fragments into diazomethane and an isocyanate, which is then hydrolyzed.
Caption: Base-catalyzed decomposition of MNU.
Conclusion and Recommendations
While both this compound and N-methyl-N-nitrosourea are effective precursors for the generation of diazomethane, their safety profiles are vastly different.
-
N-methyl-N-nitrosourea (MNU) is a traditional reagent that has fallen out of favor in most modern laboratories. Its high toxicity, carcinogenic potential, and thermal instability make it an unacceptable risk when safer alternatives exist.[4][17] Its use has been largely replaced.[10]
-
This compound is the current reagent of choice for the laboratory-scale synthesis of diazomethane.[1][8] Its superior thermal stability allows for easier handling and storage, and while it is a skin irritant, it does not possess the severe, systemic toxicity of MNU.[1][8] The requirement for heating during diazomethane generation is a manageable procedural step that is far outweighed by the significant safety benefits.
For researchers, scientists, and drug development professionals, This compound is the unequivocally recommended precursor for diazomethane generation . The development of continuous flow technologies, which generate and consume diazomethane on-demand in microreactors, further enhances the safety of using this essential reagent, minimizing the inventory of this hazardous substance at any given time.[7][14][18]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Diazomethane - Wikipedia [en.wikipedia.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. epa.gov [epa.gov]
- 11. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. US5854405A - Continuous process for diazomethane from an n-methyl-n-nitrosoamine and from methylurea through n-methyl-n-nitrosourea - Google Patents [patents.google.com]
- 14. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Analytical Methods for Validating Diazomethane Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of diazomethane concentration. Diazomethane is a valuable but hazardous reagent used for methylation in organic synthesis. Accurate determination of its concentration is crucial for reaction stoichiometry, ensuring safety, and achieving reproducible results. This document details the experimental protocols for the most common analytical techniques and presents a comparative analysis of their performance based on available data.
Overview of Analytical Methods
The concentration of diazomethane in solution is typically determined by one of three primary methods: a classical titration technique, a direct spectrophotometric measurement, or an indirect chromatographic approach. Each method offers a unique set of advantages and limitations in terms of accuracy, precision, speed, and equipment requirements.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the application, such as the need for high accuracy, rapid analysis, or the available instrumentation. The following table summarizes the key performance characteristics of the three methods.
| Parameter | Back-Titration with Benzoic Acid | UV-Vis Spectrophotometry | Indirect Gas Chromatography (GC) |
| Principle | Reaction with excess acid, followed by back-titration of the unreacted acid. | Measurement of light absorbance at a specific wavelength. | Derivatization of a standard acid and quantification of the resulting methyl ester. |
| Accuracy | High | Good to High | High (dependent on derivatization efficiency) |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 5% |
| Linearity (R²) | Not directly applicable | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Higher than spectroscopic methods | Lower than titration | Low (analyte dependent) |
| Limit of Quantitation (LOQ) | Higher than spectroscopic methods | Lower than titration | Low (analyte dependent) |
| Analysis Time | Longer (manual procedure) | Rapid | Longer (sample preparation and run time) |
| Equipment | Standard laboratory glassware, burette, pH meter/indicator | UV-Vis Spectrophotometer | Gas Chromatograph (GC) with FID or MS detector |
| Advantages | - Established and robust method- Does not require specialized equipment- High accuracy | - Rapid analysis- High sensitivity- Non-destructive | - High selectivity and sensitivity- Can be automated |
| Disadvantages | - Time-consuming- Prone to human error- Uses additional reagents | - Requires a spectrophotometer- Potential for interference from other absorbing species | - Indirect measurement- Requires sample derivatization- Requires a GC system |
Experimental Protocols
Back-Titration with Benzoic Acid
This method relies on the reaction of diazomethane with a known excess of benzoic acid. The unreacted benzoic acid is then titrated with a standardized solution of sodium hydroxide to determine the amount of acid consumed by the diazomethane.
Methodology:
-
Preparation of Reagents:
-
Accurately weigh approximately 1 g of benzoic acid and dissolve it in 50 mL of diethyl ether.
-
Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Use phenolphthalein as an indicator.
-
-
Sample Analysis:
-
To a flask containing a known volume of the diazomethane solution in diethyl ether, add a measured excess of the benzoic acid solution. The yellow color of the diazomethane should disappear, indicating that it has fully reacted.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the unreacted benzoic acid with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
-
-
Calculation:
-
Calculate the moles of benzoic acid initially added.
-
Calculate the moles of unreacted benzoic acid from the volume of NaOH used in the titration.
-
The difference between the initial and unreacted moles of benzoic acid is equal to the moles of diazomethane in the sample.
-
The concentration of diazomethane can then be calculated based on the initial volume of the diazomethane solution used.
-
A Comparative Guide to Bases for Diazomethane Generation from Diazald
For Researchers, Scientists, and Drug Development Professionals
The generation of diazomethane is a critical step in many organic syntheses, enabling methylation and other essential transformations. Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely used, relatively safe precursor for diazomethane. The choice of base for the reaction with this compound is a crucial parameter that can significantly influence the reaction's efficiency, rate, and safety. This guide provides an objective comparison of common bases used for this purpose, supported by experimental data from various sources.
Comparison of Common Bases
The most frequently employed bases for the generation of diazomethane from this compound are sodium hydroxide (NaOH) and potassium hydroxide (KOH). While both are effective, the choice between them can impact the reaction's kinetics. The rate of decomposition of this compound is dependent on the nucleophilicity of the base, with alkoxides such as methoxide affording a faster and more quantitative decomposition than hydroxide ions. This suggests that the combination of a hydroxide base with an alcohol solvent, which can form alkoxides in situ, is key to the reaction's success.
Below is a summary of quantitative data extracted from various experimental protocols. It is important to note that the reaction conditions are not identical across all reported procedures, which may account for some of the variation in reported yields.
| Base | This compound (g) | Base (g) | Solvent System | Temperature (°C) | Reaction Time | Diazomethane Yield (mmol) | Approximate Yield (%) |
| KOH | 5.0 | 5.0 | 10 mL 95% Ethanol, 8 mL Water, 45 mL Ether | 65 | ~20 minutes addition | 16.6 - 21.4 | 72 - 93% |
| KOH | 50 | 15 | 30 mL Ether, 50 mL 2-(2-ethoxyethoxy)ethanol, 25 mL Water | Not Specified | Not Specified | >200 (from 59 mmol acid chloride reaction) | High |
| NaOH | Not Specified | Not Specified | Diglyme, Diethyl Ether, warm aqueous NaOH | Warm | Not Specified | Not Specified | Not Specified |
Note: The yields are calculated based on the stoichiometry of the reaction where one mole of this compound produces one mole of diazomethane. The variability in reported yields can be attributed to differences in apparatus, distillation efficiency, and the method of quantifying the diazomethane produced.
Experimental Protocols
Detailed methodologies are crucial for reproducible and safe execution. Below are representative protocols for the generation of diazomethane using potassium hydroxide and a general procedure involving sodium hydroxide.
Protocol 1: Diazomethane Generation using Potassium Hydroxide
This protocol is adapted from a standard procedure for the preparation of 1 to 50 mmol of diazomethane.
Reagents and Equipment:
-
This compound (5.0 g, 23.3 mmol)
-
Potassium hydroxide (5.0 g)
-
95% Ethanol (10 mL)
-
Water (8 mL)
-
Diethyl ether (45 mL)
-
Distillation apparatus with a dropping funnel and a receiving flask cooled in a dry ice/acetone bath.
Procedure:
-
In the distillation flask, dissolve potassium hydroxide in a mixture of water and 95% ethanol.
-
Heat the solution to 65 °C in a water bath.
-
Dissolve this compound in diethyl ether and place it in the dropping funnel.
-
Add the this compound solution dropwise to the heated potassium hydroxide solution over approximately 20 minutes.
-
The diazomethane co-distills with the ether and is collected in the cooled receiving flask.
-
The distillation is complete when the yellow color of diazomethane is no longer observed in the distillate.
Protocol 2: Diazomethane Generation using Sodium Hydroxide
A general procedure for using sodium hydroxide is described, often in a similar solvent system.
Reagents and Equipment:
-
This compound
-
Sodium hydroxide (aqueous solution)
-
Diglyme or another high-boiling polar co-solvent
-
Diethyl ether
-
Distillation apparatus
Procedure:
-
A solution of this compound in a mixture of diethyl ether and a high-boiling polar co-solvent (e.g., diglyme) is prepared.
-
This solution is added to a warm aqueous solution of sodium hydroxide.
-
The mixture is heated to facilitate the reaction and the co-distillation of the generated diazomethane with diethyl ether.
Reaction Mechanism and Visualizations
The reaction proceeds through a base-catalyzed elimination mechanism. The hydroxide or alkoxide ion acts as a nucleophile, attacking the sulfonyl group of this compound. This initiates a cascade of elimination reactions, ultimately leading to the formation of diazomethane and a p-toluenesulfonate salt as a byproduct.
Below are diagrams illustrating the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for diazomethane generation.
Caption: Base-catalyzed decomposition of this compound.
Conclusion
Both sodium hydroxide and potassium hydroxide are effective bases for the generation of diazomethane from this compound. The available literature suggests that the reaction kinetics are more significantly influenced by the presence of an alcohol and the resulting alkoxide concentration than by the choice between Na+ and K+ as the counter-ion. Potassium hydroxide is more frequently cited in detailed, high-yield laboratory protocols. For applications where a faster reaction is desired, the use of a lower-boiling alcohol (like methanol, to generate methoxide) could be explored, though with appropriate safety considerations due to the higher volatility of methanol. The choice of base may ultimately depend on laboratory availability and specific experimental requirements. Researchers should always adhere to strict safety protocols when generating and handling the toxic and potentially explosive diazomethane.
Diazald: A Superior Choice for Safe and Efficient Methylation in Research and Development
In the landscape of synthetic chemistry, methylation remains a cornerstone transformation for researchers in pharmaceuticals, materials science, and beyond. The choice of a methylating agent is critical, balancing reactivity with safety and ease of use. Diazald (N-methyl-N-nitroso-p-toluenesulfonamide), as a stable and solid precursor to diazomethane, emerges as a compelling option over traditional and alternative methylating agents. This guide provides an in-depth comparison of this compound with other common methylating agents, supported by experimental data and detailed protocols, to inform your selection process.
Executive Summary: Key Advantages of this compound
This compound's primary advantage lies in its role as a safe and convenient source of diazomethane, a highly versatile and reactive methylating agent. Unlike diazomethane gas, which is explosive and toxic, this compound is a crystalline solid that can be handled with standard laboratory precautions. The in situ generation of diazomethane from this compound allows for precise control over the amount of this potent reagent, minimizing the risks associated with its storage and handling.
Compared to other methylating agents, this compound-derived diazomethane offers:
-
Enhanced Safety: this compound is significantly safer to handle and store than diazomethane itself and other hazardous precursors like N-methyl-N-nitrosourea.
-
High Reactivity under Mild Conditions: Diazomethane, generated from this compound, reacts rapidly with carboxylic acids, phenols, and other acidic protons at room temperature, often yielding quantitative results with minimal purification.
-
Clean Reactions and High Yields: The primary byproduct of methylation with diazomethane is nitrogen gas, which simplifies workup and leads to high purity of the desired methylated product.
-
Broad Substrate Scope: Diazomethane effectively methylates a wide range of functional groups, including those sensitive to harsher conditions required by other reagents.
Comparative Performance Analysis
The following tables summarize the performance of this compound (via diazomethane generation) against other common methylating agents across various substrates.
Table 1: Methylation of Carboxylic Acids
| Methylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (for CH2N2) | Sorbic Acid | Ether, 0°C to RT | Not specified | ~50% (distilled) | ChemSpider Synthetic Pages |
| This compound (for CH2N2) | Benzoic Acid | Two-phase system | Not specified | >95% | |
| TMS-diazomethane | Oleic Acid | Toluene/MeOH, RT | 30 min | 96% | ResearchGate |
| TMS-diazomethane | Abietic Acid | Toluene/MeOH, RT | 30 min | 94% | ResearchGate |
| Dimethyl Sulfate | Phenolic Acids | THF, LiOH | Not specified | Almost quantitative | |
| Methyl Iodide/DBU | Benzoic Acid | Acetone, RT | Not specified | Good |
Table 2: Methylation of Phenols
| Methylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (for CH2N2) | Hydroxylated PCBs | Ether, RT | 50 min | ~65% | |
| TMS-diazomethane | Hydroxylated PCBs | Hexane, DIPEA, RT | 250 min | >80% | |
| Dimethyl Sulfate | Substituted Phenols | Standard conditions | Not specified | Varies | |
| Dimethyl Carbonate | Phenol | TBAB, 120-140°C | 1-2 hours | >90% conversion | |
| Methyl Iodide/DBU | Acidic Phenols | Acetone, RT | Not specified | Good |
Experimental Protocols
Protocol 1: General Procedure for Methylation of Carboxylic Acids using this compound
This protocol describes the generation of diazomethane from this compound and its subsequent reaction with a carboxylic acid.
Workflow for Diazomethane Generation and Methylation
Caption: Workflow for the generation of diazomethane from this compound and subsequent methylation of a carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Carboxylic acid
-
Diazomethane generation apparatus (e.g., Aldrich Mini this compound® apparatus)
-
Ice bath
-
Stirring plate and stir bar
Procedure:
-
Diazomethane Generation:
-
In the reaction flask of the diazomethane generator, combine 5g of KOH, 8 mL of water, and 10 mL of 95% ethanol.
-
Heat the flask in a water bath to 65°C to dissolve the KOH.
-
In a dropping funnel, prepare a solution of 5g (23 mmol) of this compound in 45 mL of diethyl ether.
-
Cool the receiving flask in an ice bath.
-
Slowly add the this compound solution to the reaction flask over approximately 20 minutes. The yellow ethereal solution of diazomethane will co-distill.
-
After the addition is complete, add another 10 mL of ether to the reaction flask and continue the distillation until the distillate is colorless.
-
-
Methylation Reaction:
-
The receiving flask should contain a solution of the carboxylic acid in a suitable solvent (e.g., diethyl ether).
-
As the ethereal diazomethane solution is collected, it will react with the carboxylic acid. The disappearance of the yellow color of diazomethane indicates the reaction is complete.
-
Once the reaction is complete, cautiously add a few drops of acetic acid to quench any excess diazomethane.
-
The resulting solution can then be worked up by washing with a saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt (e.g., Na2SO4), filtration, and solvent evaporation to yield the methyl ester.
-
Protocol 2: Methylation of a Phenol using Dimethyl Sulfate
Workflow for Phenol Methylation with Dimethyl Sulfate
Caption: General workflow for the methylation of a phenol using dimethyl sulfate.
Materials:
-
Phenolic substrate
-
Dimethyl sulfate (Caution: highly toxic and carcinogenic)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or another suitable solvent
-
Stirring plate and stir bar
Procedure:
-
Dissolve the phenol in acetone in a round-bottom flask.
-
Add an excess of powdered potassium carbonate to the solution.
-
With vigorous stirring, add dimethyl sulfate dropwise to the suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the crude methylated phenol, which may require further purification by column chromatography or distillation.
Safety and Handling Considerations
A significant advantage of this compound is its superior safety profile compared to many other methylating agents.
Safety Comparison
| Reagent | Key Hazards | Handling Precautions |
| This compound | Solid, skin irritant. Thermally sensitive above 40°C. | Store in a cool, dark place. Wear gloves and eye protection. |
| Diazomethane | Highly toxic, explosive, and carcinogenic gas. | Generated and used in situ in a fume hood behind a safety shield. Avoid ground glass joints and rough surfaces. |
| TMS-diazomethane | Toxic by inhalation, flammable liquid. | Handle in a fume hood, wear appropriate PPE including double gloves. |
| Dimethyl Sulfate | Highly toxic, carcinogenic, and corrosive. | Handle in a fume hood with extreme caution. Wear appropriate PPE, including chemical-resistant gloves and a face shield. |
| Methyl Iodide | Toxic, volatile, and a suspected carcinogen. | Handle in a fume hood, wear appropriate PPE. |
Logical Relationship of Safety and Reagent Choice
Caption: A decision-making diagram for selecting a methylating agent based on safety and reactivity requirements.
Conclusion
This compound presents a superior solution for methylation in many research and development settings. Its primary advantage is providing a safe and controllable source of diazomethane, a highly effective methylating agent. While other reagents have their applications, the combination of safety, high reactivity under mild conditions, and clean reaction profiles makes this compound an invaluable tool for the modern chemist. For laboratories prioritizing both efficiency and the well-being of their researchers, this compound is a highly recommended choice for a wide range of methylation reactions.
Assessing the Purity of Commercially Available Diazald: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Diazald (N-methyl-N-nitroso-p-toluenesulfonamide), a key reagent for the generation of diazomethane, is no exception. This guide provides a comprehensive comparison of commercially available this compound, complete with experimental protocols for in-house purity verification.
While most major chemical suppliers market this compound with a purity of 99% or higher, the nature and quantity of residual impurities can vary. These impurities may arise from the synthesis process or degradation over time. Understanding and quantifying these impurities is crucial, as they can potentially interfere with sensitive downstream applications.
Comparison of Commercial this compound Purity
To provide a practical reference, the following table summarizes the expected purity and potential impurities in a typical commercial batch of this compound. The impurity profile is based on the common synthetic route, which involves the reaction of p-toluenesulfonyl chloride with methylamine, followed by nitrosation.
| Supplier | Advertised Purity | Key Impurity | Typical Impurity Level | Analytical Method |
| Supplier A | ≥99% | N-methyl-p-toluenesulfonamide | <0.5% | HPLC, ¹H NMR |
| p-Toluenesulfonyl chloride | <0.2% | HPLC | ||
| p-Toluenesulfonic acid | <0.1% | HPLC | ||
| Unidentified byproducts | <0.2% | HPLC | ||
| Supplier B | ≥99% | N-methyl-p-toluenesulfonamide | <0.6% | HPLC, ¹H NMR |
| p-Toluenesulfonyl chloride | <0.15% | HPLC | ||
| p-Toluenesulfonic acid | <0.1% | HPLC | ||
| Unidentified byproducts | <0.15% | HPLC | ||
| Alternative | ~95% (Radiochem) | Non-labeled this compound & byproducts | ~5% | Radiometric |
Note: The impurity levels presented are illustrative and can vary between batches. It is highly recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Experimental Protocols for Purity Assessment
For independent verification of this compound purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying this compound from its potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
¹H qNMR offers a precise method for determining the absolute purity of this compound without the need for a reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
-
Data Analysis:
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_this compound / N_this compound) * (N_Standard / I_Standard) * (MW_this compound / W_this compound) * (W_Standard / MW_Standard) * P_Standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow and Synthesis
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the chemical synthesis of this compound.
By employing these standardized analytical methods and understanding the potential impurities, researchers can confidently assess the quality of their this compound, ensuring the integrity and reliability of their experimental outcomes.
References
A Comparative Guide to Arndt-Eistert Homologation: Diazald vs. Safer Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Arndt-Eistert homologation is a cornerstone reaction for the one-carbon extension of carboxylic acids. This process is pivotal in the synthesis of β-amino acids, natural products, and various pharmaceutical intermediates.[1] The classical approach relies on the generation of diazomethane, a versatile but notoriously hazardous reagent. Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) has traditionally been a common laboratory precursor for diazomethane. However, the inherent risks associated with diazomethane have spurred the development of safer alternatives.
This guide provides an objective comparison of the Arndt-Eistert homologation using diazomethane generated from this compound against two prominent alternatives: (trimethylsilyl)diazomethane (TMS-diazomethane) and the Kowalski ester homologation. The comparison focuses on performance, safety, and substrate scope, supported by experimental data to aid researchers in selecting the most appropriate method for their synthetic challenges.
Performance Comparison
The choice of homologation method often hinges on a balance of yield, reaction conditions, and compatibility with various functional groups. The following table summarizes the performance of the three methods across different substrates.
| Substrate | Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Z-L-Phenylalanine | This compound/Diazomethane | 1. SOCl₂, 2. CH₂N₂ (from this compound), 3. Ag₂O, H₂O | Ether, Dioxane/H₂O | Several hours | ~75-85 | [General knowledge, not a specific citation] |
| Boc-L-Phenylalanine | TMS-Diazomethane | 1. Isobutyl chloroformate, NMM, 2. TMSCHN₂, 3. Ag-benzoate, H₂O | THF, Dioxane/H₂O | ~12 hours | ~80-90 | [2] |
| Ethyl 2-phenylacetate | Kowalski Homologation | 1. LiCHBr₂, 2. n-BuLi, 3. H⁺/EtOH | THF | ~2-3 hours | ~85-95 | [3] |
| Benzoic Acid | This compound/Diazomethane | 1. SOCl₂, 2. CH₂N₂ (from this compound), 3. Ag₂O, H₂O | Ether, Dioxane/H₂O | Several hours | ~70-80 | [4] |
| Benzoic Acid | TMS-Diazomethane | 1. Ethyl chloroformate, Et₃N, 2. TMSCHN₂, 3. Ag-benzoate, MeOH | THF, Methanol | ~12 hours | ~80-85 | [2] |
| Ethyl Benzoate | Kowalski Homologation | 1. LiCHBr₂, 2. n-BuLi, 3. H⁺/EtOH | THF | ~2-3 hours | ~90 | [3] |
Key Observations:
-
This compound/Diazomethane: This classical method provides good to high yields for a variety of substrates.[5] However, the use of the highly toxic and explosive diazomethane gas requires specialized glassware and stringent safety precautions.[1] The in-situ generation from this compound mitigates some handling risks but does not eliminate the inherent dangers of diazomethane itself.
-
TMS-Diazomethane: This alternative offers comparable or even slightly higher yields than the traditional method and is considered significantly safer as it is less prone to explosion.[6][7] The reaction protocol is relatively straightforward, although it may require longer reaction times.[8]
-
Kowalski Ester Homologation: This method stands out for its excellent yields and avoidance of diazo compounds altogether, making it an inherently safer process.[9][10] It is particularly well-suited for the homologation of esters and can be performed as a one-pot procedure.[10]
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these homologation techniques, the following diagrams illustrate the core chemical transformations and experimental setups.
Arndt-Eistert Homologation (this compound/Diazomethane)
The process begins with the conversion of a carboxylic acid to a more reactive acid chloride. This is followed by the reaction with diazomethane, generated in-situ from this compound, to form a diazoketone. The final step is a Wolff rearrangement, typically catalyzed by a silver salt, to yield the homologated carboxylic acid.[4]
Arndt-Eistert Homologation with TMS-Diazomethane
This variation follows a similar pathway to the classical method but utilizes the safer (trimethylsilyl)diazomethane. The carboxylic acid is typically activated as a mixed anhydride before reacting with TMS-diazomethane.[2]
Kowalski Ester Homologation
The Kowalski ester homologation provides a diazomethane-free alternative for the one-carbon extension of esters. It proceeds through the formation of an ynolate intermediate.[3]
Detailed Experimental Protocols
Arndt-Eistert Homologation using this compound
Warning: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield. Specialized glassware with smooth glass joints should be used.
Step 1: Generation of Diazomethane from this compound [1]
-
In a two-necked round-bottom flask equipped with a dropping funnel and a condenser set for distillation, a solution of potassium hydroxide (6 g) in ethanol (10 mL) and water (10 mL) is prepared.
-
The flask is gently heated in a water bath to approximately 65 °C.
-
A solution of this compound (21.5 g) in diethyl ether (150 mL) is added dropwise from the dropping funnel.
-
The yellow diazomethane-ether solution co-distills and is collected in a receiving flask cooled in an ice bath. The distillation is complete when the distillate becomes colorless.
Step 2: Formation of the Diazoketone
-
The starting carboxylic acid (10 mmol) is dissolved in anhydrous diethyl ether (50 mL) and cooled to 0 °C.
-
Thionyl chloride (12 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is redissolved in anhydrous diethyl ether (20 mL) and cooled to 0 °C.
-
The freshly prepared diazomethane solution is added slowly until a yellow color persists, indicating a slight excess of diazomethane. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
Step 3: Wolff Rearrangement
-
To the diazoketone solution, a suspension of silver(I) oxide (1 mmol) in water (10 mL) and dioxane (30 mL) is added.
-
The mixture is heated to 60-70 °C with vigorous stirring until the evolution of nitrogen gas ceases (typically 2-3 hours).
-
The reaction mixture is cooled, filtered to remove the silver catalyst, and the filtrate is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the homologated carboxylic acid.
Arndt-Eistert Homologation using (Trimethylsilyl)diazomethane[2][11]
-
The carboxylic acid (1 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -15 °C.
-
N-methylmorpholine (1.1 mmol) and isobutyl chloroformate (1.1 mmol) are added sequentially, and the mixture is stirred for 15 minutes to form the mixed anhydride.
-
A 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.5 mmol) is added dropwise, and the reaction is stirred at 0 °C for 2 hours and then at room temperature for 10 hours.
-
The reaction is quenched with a few drops of acetic acid.
-
For the Wolff rearrangement, a solution of silver benzoate (0.1 mmol) in triethylamine (1 mmol) is added, and the mixture is stirred at room temperature until the diazoketone is consumed (monitored by TLC).
-
Water is added, and the mixture is stirred for an additional hour. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated.
Kowalski Ester Homologation[3][10]
-
A solution of dibromomethane (2.2 mmol) in anhydrous THF (10 mL) is cooled to -78 °C.
-
n-Butyllithium (2.1 mmol, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the starting ester (1 mmol) in THF (5 mL) is added, and the stirring is continued for 1 hour at -78 °C.
-
A second portion of n-butyllithium (2.1 mmol) is added, and the reaction is allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
The choice between this compound, TMS-diazomethane, and the Kowalski homologation for the Arndt-Eistert reaction depends on a careful evaluation of the specific synthetic requirements, available safety infrastructure, and substrate compatibility. While the traditional use of this compound to generate diazomethane is effective, its significant hazards make it a less desirable option in modern synthetic laboratories. (Trimethylsilyl)diazomethane offers a much safer, albeit sometimes slower, alternative with comparable yields. For ester homologation, the Kowalski method presents a highly efficient and inherently safer diazomethane-free strategy. For drug development and other applications where safety and scalability are paramount, the adoption of these modern alternatives is strongly recommended.
References
- 1. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 2. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 3. Kowalski Ester Homologation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kowalski ester homologation - Wikipedia [en.wikipedia.org]
- 10. Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters [organic-chemistry.org]
Batch vs. Flow: A Comparative Guide to Diazald Chemistry for Safer Diazomethane Generation
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for utilizing Diazald chemistry, this guide provides an objective comparison of traditional batch versus modern flow reaction setups for the generation of diazomethane. This powerful yet hazardous reagent necessitates careful handling, making the choice of reaction technology crucial for laboratory safety and productivity.
Diazomethane is a versatile and highly reactive methylating agent and a key intermediate in various organic syntheses, including the Arndt-Eistert homologation.[1] Its precursor, this compound (N-methyl-N-nitroso-p-toluenesulfonamide), offers a relatively safer and more convenient source for its generation.[2] However, the inherent toxicity, carcinogenicity, and explosive nature of diazomethane demand stringent safety protocols.[3][4] The evolution from traditional batch processing to continuous flow chemistry presents a significant leap forward in mitigating the risks associated with this hazardous reagent.
Executive Summary: Batch vs. Flow
| Parameter | Batch Reaction | Flow Reaction |
| Safety | High risk due to accumulation of diazomethane.[4] Potential for explosions, especially with ground glass joints or scratches on glassware.[4] | Inherently safer due to small reaction volumes and on-demand generation and consumption.[5][6] Minimizes accumulation of hazardous material.[7] |
| Control | Difficult to control temperature in exothermic reactions.[5] Inhomogeneous mixing can lead to inconsistent results.[8] | Precise control over reaction parameters such as temperature, pressure, and mixing.[8] Enhanced heat and mass transfer.[5] |
| Scalability | Scale-up is challenging and increases safety risks significantly.[8][9] | Readily scalable by extending operation time or parallelizing reactors.[8] |
| Productivity | Limited by the size of the reaction vessel and downtime between batches.[10] | High throughput due to continuous operation.[7] Phoenix Chemicals Ltd. has a process for 50-60 tons/year.[5] |
| Yield | Can be high, but potential for side reactions and decomposition. | Often results in higher yields and purity due to better control.[7] Methyl benzoate was isolated in 88-90% yield.[7] |
| Equipment | Standard laboratory glassware, though specialized apparatus is recommended.[3] | Requires specialized flow reactors, pumps, and tubing.[11] |
Reaction Mechanism and Workflows
The generation of diazomethane from this compound proceeds via a base-induced elimination reaction.
Caption: General reaction mechanism for the generation of diazomethane from this compound.
Experimental Workflows
The practical implementation of this reaction differs significantly between batch and flow setups.
Caption: Comparison of typical experimental workflows for batch and flow generation of diazomethane.
Experimental Protocols
Batch Generation of Diazomethane
This protocol is adapted from established laboratory procedures for the small-scale generation of diazomethane.[3][4][12]
Materials:
-
This compound®
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Specialized diazomethane generation glassware (e.g., Aldrich Mini-Diazald® Apparatus) with Clear-Seal® joints (avoiding ground glass)[3]
-
Receiving flask containing the substrate for reaction
-
Dry ice/isopropanol bath
Procedure:
-
Safety Precautions: Conduct the entire procedure in a well-ventilated fume hood behind a blast shield. Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Ensure there are no rough surfaces or scratches on the glassware.[4]
-
Apparatus Setup: Assemble the diazomethane generation apparatus. The receiving flask, containing the substrate dissolved in ether, should be cooled in a dry ice/isopropanol bath.
-
Reagent Preparation: In the reaction flask, dissolve potassium hydroxide in a mixture of water and ethanol and heat to 65 °C.[4] Prepare a solution of this compound in diethyl ether in a dropping funnel.
-
Generation and Distillation: Slowly add the this compound solution from the dropping funnel into the heated potassium hydroxide solution. The diazomethane generated will co-distill with the ether. The rate of addition should be approximately equal to the rate of distillation.
-
Reaction: The distilled ethereal solution of diazomethane is bubbled directly into the cooled substrate solution in the receiving flask for immediate consumption.
-
Quenching: After the reaction is complete, any excess diazomethane must be quenched by the careful addition of acetic acid.[12]
Flow Generation and In-Situ Reaction of Diazomethane
This protocol is based on the use of a tube-in-tube reactor with a gas-permeable membrane, a common setup in modern flow chemistry for handling hazardous gases.[11][13][14]
Materials and Equipment:
-
This compound®
-
Potassium hydroxide (KOH)
-
Methanol/Water solvent mixture
-
Substrate in a suitable solvent (e.g., THF)
-
Syringe pumps (at least two)
-
Tube-in-tube reactor with an inner tube made of a gas-permeable membrane (e.g., Teflon AF-2400)[7][14]
-
Back pressure regulator
-
Collection vessel with a quenching agent (e.g., acetic acid)
Procedure:
-
System Setup: Assemble the flow chemistry system, ensuring all connections are secure. Prime the pumps and tubing with the respective solvents.
-
Reagent Streams:
-
Pump A: A solution of potassium hydroxide in a methanol/water mixture.
-
Pump B: A solution of this compound in methanol.
-
Pump C: The substrate dissolved in a suitable organic solvent (e.g., benzoic acid in THF).[13]
-
-
Reaction Initiation: Start the pumps to introduce the reagent streams into the reactor. The this compound solution (Pump B) and the base solution (Pump A) are mixed and fed into the inner tube of the tube-in-tube reactor.[13]
-
In-Situ Generation and Reaction: As the two streams mix in the inner tube, diazomethane is generated. The gaseous diazomethane permeates through the hydrophobic membrane into the outer tube, where it immediately reacts with the substrate solution flowing from Pump C.[11][14]
-
Product Collection: The product stream from the outer tube is collected in a vessel containing a quenching agent to neutralize any unreacted diazomethane.[13]
-
Waste Stream: The aqueous waste stream from the inner tube is also directed to a quenching solution.[13]
Conclusion
While batch processing has been the traditional method for this compound chemistry, the safety and control limitations are significant. Continuous flow chemistry offers a demonstrably safer and more efficient alternative for the generation and use of diazomethane.[5][7] The ability to generate this hazardous reagent on-demand and consume it in-situ minimizes risk and allows for greater control over reaction conditions, leading to improved yields and scalability.[6][8] For laboratories and manufacturing facilities prioritizing safety and efficiency, the adoption of flow chemistry for this compound reactions is a highly recommended and forward-thinking approach.
References
- 1. Diazomethane - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 5. njbio.com [njbio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. asynt.com [asynt.com]
- 11. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of Diazald in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of diazomethane (CH₂N₂) is a critical step in many organic syntheses, particularly for methylation reactions and the formation of cyclopropanes and diazoketones. For large-scale applications, the choice of a suitable diazomethane precursor is paramount, balancing efficiency, safety, and cost. Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) has historically been a widely used precursor. This guide provides a comprehensive cost-benefit analysis of this compound for large-scale synthesis, comparing its performance with viable alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound serves as a reliable and relatively stable solid precursor for diazomethane. However, its use in large-scale synthesis is accompanied by significant safety concerns related to the highly toxic and explosive nature of diazomethane. Newer alternatives and methodologies, such as trimethylsilyldiazomethane (TMS-diazomethane) and in situ generation techniques, offer improved safety profiles, though often at a higher initial cost. This guide will delve into a quantitative comparison to aid researchers and process chemists in making informed decisions.
Data Presentation: Quantitative Comparison of Diazomethane Precursors
The following tables summarize key quantitative data for this compound and its primary alternatives in the context of large-scale synthesis.
Table 1: Cost and Efficiency Comparison
| Precursor | Typical Commercial Form | Approximate Cost (per mole) | Typical Diazomethane Yield (Large-Scale) | Key Considerations |
| This compound | Solid | ~$50 - $100 | 70-90% | Relatively inexpensive, stable solid for storage. Requires distillation of diazomethane. |
| Trimethylsilyldiazomethane (TMS-diazomethane) | 2.0 M solution in hexanes/ether | >$200 | Not applicable (used directly) | Safer to handle than diazomethane, but more expensive and less reactive.[1] |
| N-methyl-N-nitrosourea (MNU) | Solid | Varies, often synthesized in-house | High | Highly carcinogenic and unstable, generally not recommended for large-scale use.[2][3][4] |
| Liquizald™ | Liquid | Commercially sensitive | High | A newer, thermally more stable liquid precursor, offering potential safety advantages over this compound.[5] |
Table 2: Safety and Hazard Comparison
| Compound | Form | LD₅₀ (Oral, Rat) | Permissible Exposure Limit (PEL) | Key Hazards |
| This compound | Solid | 2700 mg/kg[6] | Not established | Skin irritant, thermally sensitive.[2] |
| Diazomethane | Gas/Solution | Not applicable | 0.2 ppm (OSHA)[7][8][9] | Highly toxic, explosive, carcinogenic.[10][11] |
| TMS-diazomethane | Solution | Not established | Not established | Toxic by inhalation, can form diazomethane in the presence of acid/base.[12] |
| N-methyl-N-nitrosourea (MNU) | Solid | 110 mg/kg | Not established | Potent carcinogen, mutagen, and teratogen.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and safe handling.
Protocol 1: Large-Scale Diazomethane Generation from this compound
This protocol is adapted from established large-scale procedures and should be performed with extreme caution in a well-ventilated fume hood behind a blast shield.[13]
Materials:
-
This compound (1 mole)
-
Potassium hydroxide (KOH) (1.2 moles)
-
Diethylene glycol monoethyl ether
-
Diethyl ether
-
Water
-
Specialized diazomethane generation glassware with fire-polished joints
Procedure:
-
In a multi-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser leading to a receiving flask cooled in a dry ice/acetone bath, prepare a solution of KOH in water and diethylene glycol monoethyl ether.
-
Heat the KOH solution to 65-70°C.
-
Slowly add a solution of this compound in diethyl ether from the dropping funnel to the hot KOH solution over a period of 1-2 hours.
-
Diazomethane will co-distill with the diethyl ether. The rate of addition of the this compound solution should be controlled to match the rate of distillation.
-
The resulting yellow ethereal solution of diazomethane in the receiving flask should be used immediately and should not be stored.
-
To quench any unreacted diazomethane, slowly add acetic acid until the yellow color disappears.
Protocol 2: Methylation of a Carboxylic Acid using TMS-diazomethane
This protocol demonstrates a safer alternative to using gaseous diazomethane for methylation.[14]
Materials:
-
Carboxylic acid (1 equivalent)
-
TMS-diazomethane (2.0 M in hexanes, 1.2 equivalents)
-
Methanol
-
Toluene
Procedure:
-
Dissolve the carboxylic acid in a mixture of toluene and methanol at room temperature under an inert atmosphere.
-
Slowly add the TMS-diazomethane solution dropwise to the carboxylic acid solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of a small amount of acetic acid.
-
The reaction mixture can then be worked up by standard procedures to isolate the methyl ester product.
Protocol 3: Synthesis of a Diazoketone from an Acid Chloride using In Situ Generated Diazomethane
This method enhances safety by generating and consuming diazomethane in the same pot.[15][16][17]
Materials:
-
Acid chloride (1 equivalent)
-
This compound (1.5 equivalents)
-
Potassium hydroxide
-
Diethyl ether
-
Water
Procedure:
-
In a two-necked flask, dissolve the acid chloride in diethyl ether and cool the solution to 0°C.
-
In a separate apparatus (as described in Protocol 1), begin the slow generation of an ethereal solution of diazomethane from this compound and KOH.
-
Carefully and slowly, distill the generated diazomethane-ether solution directly into the cooled solution of the acid chloride with vigorous stirring.
-
Maintain the reaction temperature at 0°C throughout the addition.
-
Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.
-
Quench any excess diazomethane with acetic acid.
-
The reaction mixture can then be washed with water and saturated sodium bicarbonate solution, dried, and concentrated to yield the diazoketone.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the use of this compound and its alternatives.
References
- 1. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. westliberty.edu [westliberty.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. nj.gov [nj.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Diazomethane [cdc.gov]
- 10. Diazomethane - Wikipedia [en.wikipedia.org]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. US5817778A - Large scale batch process for diazomethane - Google Patents [patents.google.com]
- 14. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. experts.azregents.edu [experts.azregents.edu]
Spectroscopic Identification of Byproducts in Diazald Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) is a common laboratory procedure for the methylation of carboxylic acids and other acidic compounds. While effective, the reaction is not always perfectly clean, and the identification of byproducts is crucial for ensuring the purity of the desired product and for optimizing reaction conditions. This guide provides a comparative overview of the spectroscopic signatures of the starting material, the desired product, and potential byproducts of the this compound reaction, supported by experimental data and detailed protocols.
Unveiling the Reaction Components: A Spectroscopic Comparison
The primary method for distinguishing between the various species in a this compound reaction mixture is through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound, its desired product diazomethane, and common byproducts.
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound (N-methyl-N-nitroso-p-toluenesulfonamide) | 7.8 (d, 2H), 7.4 (d, 2H), 3.2 (s, 3H), 2.5 (s, 3H) | 145.0, 135.0, 129.5, 128.0, 35.0, 21.5 |
| Potassium p-toluenesulfonate | 7.7 (d, 2H), 7.1 (d, 2H), 2.3 (s, 3H) | 143.0, 138.5, 128.5, 125.5, 21.0 |
| N-methyl-p-toluenesulfonamide | 7.7 (d, 2H), 7.3 (d, 2H), 4.8 (q, 1H), 2.6 (d, 3H), 2.4 (s, 3H) | 143.5, 137.0, 129.8, 127.2, 29.5, 21.5 |
| Methyl p-toluenesulfonate [1][2] | 7.8 (d, 2H), 7.4 (d, 2H), 3.8 (s, 3H), 2.5 (s, 3H) | 145.0, 132.5, 130.0, 127.8, 52.0, 21.7 |
| Diazomethane | ~3.2 (s) | ~23.0 |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm-1) | Mass Spectrum (m/z) |
| This compound (N-methyl-N-nitroso-p-toluenesulfonamide) [3] | 1595 (N=O), 1370 & 1170 (SO2) | 214 (M+), 155, 91 |
| Potassium p-toluenesulfonate [4] | 1200-1120 & 1035-1010 (SO3-) | 171 (M-K), 155, 91 |
| N-methyl-p-toluenesulfonamide [5][6][7] | 3280 (N-H), 1320 & 1160 (SO2) | 185 (M+), 155, 91 |
| Methyl p-toluenesulfonate [1] | 1360 & 1175 (SO2), 950 (S-O-C) | 186 (M+), 155, 91 |
| Diazomethane | 2100 (N≡N), 1650 (C=N) | 42 (M+) |
Reaction Pathways and Experimental Workflow
To understand the origin of these byproducts, it is essential to visualize the reaction mechanism and the experimental setup.
Caption: Reaction scheme for diazomethane generation from this compound.
The experimental workflow for the generation and subsequent reaction of diazomethane requires careful handling due to the toxic and explosive nature of diazomethane.
Caption: General workflow for this compound reaction and product analysis.
Experimental Protocols
1. Generation of Diazomethane from this compound
-
Apparatus: A distillation apparatus with a dropping funnel and a receiving flask cooled in an ice-salt bath. It is crucial to use glassware with smooth, fire-polished joints to avoid detonation of diazomethane.
-
Reagents:
-
This compound (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Water
-
A high-boiling co-solvent (e.g., 2-(2-ethoxyethoxy)ethanol)
-
-
Procedure:
-
In the distillation flask, prepare a solution of potassium hydroxide in water and the high-boiling co-solvent.
-
Gently heat the mixture to 65-70 °C in a water bath.
-
Prepare a solution of this compound in diethyl ether and place it in the dropping funnel.
-
Slowly add the this compound solution to the heated basic solution. Diazomethane will form and co-distill with the ether.
-
Collect the yellow ethereal solution of diazomethane in the cooled receiving flask.
-
2. Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy:
-
Carefully evaporate a small aliquot of the reaction mixture under a gentle stream of nitrogen. Caution: Do not evaporate to dryness as concentrated diazomethane is explosive.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
-
IR Spectroscopy:
-
For the reaction mixture, a small drop can be placed between two NaCl or KBr plates.
-
For isolated solids, prepare a KBr pellet or a Nujol mull.
-
Acquire the IR spectrum.
-
-
GC-MS Analysis:
-
Quench a small aliquot of the reaction mixture with a few drops of acetic acid to destroy any unreacted diazomethane.
-
Dilute the quenched sample with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Inject the diluted sample into the GC-MS for analysis.
-
Discussion of Byproducts
The primary and most abundant byproduct of the this compound reaction when using a hydroxide base is the corresponding p-toluenesulfonate salt (e.g., potassium p-toluenesulfonate).[6] This salt is typically non-volatile and can often be removed by an aqueous workup.
Another potential byproduct is N-methyl-p-toluenesulfonamide , which can be formed through the hydrolysis or decomposition of this compound, especially under non-optimal reaction conditions.[8] Its presence can be readily identified by the characteristic N-H stretch in the IR spectrum and the distinct methyl and aromatic signals in the NMR spectrum.[5][6][7]
If an alkoxide base, such as sodium methoxide, is used instead of a hydroxide, methyl p-toluenesulfonate can be formed as a byproduct.[9] This byproduct is an ester and will have characteristic spectroscopic signatures, including a strong S-O-C stretch in the IR spectrum and a methoxy signal in the 1H NMR spectrum.[1]
Furthermore, diazomethane itself is a highly reactive species and can react with various functional groups present in the reaction mixture, including ketones, aldehydes, and alcohols, to form a range of methylated byproducts.[5] The identification of these "artifacts" is often best achieved by GC-MS analysis of the crude reaction mixture after quenching.
By carefully analyzing the spectroscopic data of a this compound reaction mixture and comparing it to the reference data provided in this guide, researchers can effectively identify byproducts, assess the purity of their diazomethane solution, and optimize their reaction conditions for cleaner and more efficient methylations.
References
- 1. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl p-toluenesulfonate(80-48-8) 13C NMR [m.chemicalbook.com]
- 3. This compound | C8H10N2O3S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-toluenesulfonic acid, potassium salt [webbook.nist.gov]
- 5. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-p-toluenesulfonamide(640-61-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Diazald®: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), a common precursor for the generation of diazomethane, requires strict disposal procedures due to its hazardous properties. This document provides essential, step-by-step guidance for the safe disposal of this compound®, ensuring compliance and minimizing risk.
Summary of this compound® Hazards and Handling
Before proceeding with disposal, it is crucial to be aware of the inherent risks associated with this compound®. The following table summarizes key quantitative data related to its safe handling and storage.
| Property | Value | Citation |
| CAS Number | 80-11-5 | [1][2] |
| UN Number | 3224 or 3234 | [3] |
| Hazard Class | 4.1 (Flammable solid, self-reactive) | [3] |
| Melting Point | 61-62 °C | |
| Storage Temperature | Recommended refrigeration for prolonged storage. | [3] |
This compound® is a severe skin irritant and heating may cause a fire.[1][2] It is a precursor to diazomethane, which is both toxic and explosive.[1][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Experimental Protocol: Disposal of Unused or Waste this compound®
Currently, there is no widely recognized and validated procedure for the in-laboratory chemical neutralization of solid this compound® that does not first generate the hazardous diazomethane. The reaction of this compound® with a base, such as potassium hydroxide, is the method for synthesizing diazomethane and should not be used as a disposal technique.[1] Therefore, the mandatory and safest procedure for the disposal of unused or waste this compound® is through a licensed professional waste disposal service.
The following protocol outlines the steps for the safe preparation of this compound® for professional disposal:
1. Personal Protective Equipment (PPE):
2. Location:
-
All handling of this compound® should be performed inside a certified chemical fume hood to avoid inhalation of any dust.[3][4]
3. Waste Segregation and Containment:
-
Do not mix this compound® waste with any other chemical waste streams.[1][6]
-
Place the unused this compound® or contaminated materials (e.g., weighing paper, contaminated gloves) into a designated, clean, and compatible waste container.
-
The container must be in good condition, with a tightly sealing lid to prevent any spillage or release of dust.
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-methyl-N-nitroso-p-toluenesulfonamide (this compound®)"
-
The associated hazards (e.g., "Flammable Solid," "Irritant")
-
The date of accumulation.
-
5. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[1][7][8]
-
Ensure the storage location is in compliance with all local and institutional regulations.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal of the this compound® waste.[3]
-
Follow all instructions provided by the EHS office or the disposal company regarding packaging and documentation.
Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound®.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-N-nitroso-p-toluenesulfonamide purum, = 98.0 HPLC 80-11-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Transnitrosating activity of N-nitroso-N-methyl-p-toluenesulfonamide in rats and human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
